5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
Description
Structure
3D Structure
Properties
CAS No. |
13917-74-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |
InChI Key |
WQPREOTVEAVLIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC1=O)(C)OC |
Canonical SMILES |
CC1=CC(NC1=O)(C)OC |
Origin of Product |
United States |
An In-depth Technical Guide to the Formation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one: A Mechanistic Perspective for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive analysis of the plausible mechanism for the formation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, a substituted γ-lactam of interest in synthetic and medicinal chemistry. While direct literature on the synthesis of this specific molecule is sparse, this document, grounded in established principles of organic synthesis, proposes a robust mechanistic pathway centered on the generation and subsequent intramolecular cyclization of a key N-acyliminium ion intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit this synthetic route for the creation of novel heterocyclic scaffolds. We will delve into the underlying principles, provide a detailed step-by-step experimental protocol, and offer insights into the causality behind experimental choices, ensuring a self-validating and reproducible synthetic strategy.
Introduction: The Significance of the Pyrrolidinone Scaffold
The γ-lactam, or 2-pyrrolidinone, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its prevalence in a wide array of biologically active molecules, including anticonvulsants, nootropics, and anti-inflammatory agents, underscores its importance as a pharmacophore. The specific substitution pattern of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one presents a unique synthetic challenge and an opportunity for the development of novel analogues with potential therapeutic applications. Understanding the mechanism of its formation is paramount for controlling stereochemistry, improving yields, and expanding the scope of this valuable heterocyclic system.
Proposed Mechanism of Formation: The Central Role of the N-Acyliminium Ion
The most mechanistically sound pathway to 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one involves the generation of a highly reactive N-acyliminium ion intermediate.[2][3] These electrophilic species are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds and have been extensively utilized in the synthesis of various nitrogen-containing heterocycles.[3][4]
The proposed reaction sequence commences with a suitable acyclic precursor, such as an N-acylated amino acid derivative, which undergoes acid-catalyzed cyclization and subsequent methoxylation.
Step 1: Generation of the N-Acyliminium Ion
The reaction is initiated by the protonation of a suitable precursor, such as a 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one, in the presence of an acid catalyst. This is followed by the elimination of a water molecule to generate the key N-acyliminium ion intermediate. The formation of this ion is often the rate-determining step and is facilitated by the presence of an electron-withdrawing group on the nitrogen atom, which stabilizes the resulting cation.[2][3]
Step 2: Nucleophilic Attack by Methanol
The highly electrophilic N-acyliminium ion is then susceptible to nucleophilic attack. In the presence of methanol as a solvent or reagent, the methoxy group attacks the iminium carbon, leading to the formation of the desired 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one product.
The overall proposed mechanism is depicted in the following diagram:
Caption: Proposed mechanism for the formation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one based on the proposed mechanism and adapted from established methods for the generation and trapping of N-acyliminium ions.[3][5]
Materials and Reagents
| Reagent | Molecular Weight | Quantity | Moles (mmol) |
| 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one | 129.14 g/mol | 1.29 g | 10.0 |
| Methanol (Anhydrous) | 32.04 g/mol | 50 mL | - |
| p-Toluenesulfonic acid (PTSA) | 172.20 g/mol | 172 mg | 1.0 |
| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | 5 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one (1.29 g, 10.0 mmol) and anhydrous methanol (50 mL).
-
Catalyst Addition: To the stirred suspension, add p-toluenesulfonic acid (172 mg, 1.0 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Quenching: Carefully add saturated sodium bicarbonate solution (50 mL) to quench the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Causality Behind Experimental Choices
-
Choice of Precursor: 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one is an ideal precursor as the hydroxyl group at the 5-position serves as an excellent leaving group upon protonation to facilitate the formation of the N-acyliminium ion.[3]
-
Solvent and Reagent: Methanol serves a dual role as both the solvent and the nucleophile. Using it in excess ensures that it is readily available to trap the transient N-acyliminium ion. Anhydrous conditions are crucial to prevent the competing nucleophilic attack of water, which would lead back to the starting material.
-
Acid Catalyst: A Brønsted acid like p-toluenesulfonic acid is effective in catalyzing the dehydration step to form the N-acyliminium ion.[5] A catalytic amount is sufficient to promote the reaction without leading to significant side product formation.
-
Workup and Purification: The aqueous workup with sodium bicarbonate is essential to neutralize the acid catalyst and prevent potential product degradation during concentration. Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Conclusion
The formation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one can be rationally explained through a mechanism involving the acid-catalyzed generation of an N-acyliminium ion intermediate, followed by nucleophilic capture with methanol. This mechanistic understanding provides a solid foundation for the rational design of synthetic routes to this and related substituted γ-lactams. The provided experimental protocol offers a practical and reproducible method for accessing this valuable heterocyclic scaffold, opening avenues for further exploration in drug discovery and development.
References
Sources
biological activity and cytotoxicity of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one derivatives
Biological Activity and Cytotoxicity of 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one Derivatives: A Technical Guide
Executive Summary
The search for novel, targeted antineoplastic agents has increasingly focused on privileged heterocyclic scaffolds. Among these, the γ-lactam core—specifically 1H-pyrrol-2-one (pyrrolinone) and its derivatives—has emerged as a highly versatile pharmacophore[1][2]. The specific substitution pattern found in 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one derivatives offers a unique steric and electronic profile. The C5-methoxy group acts as a critical hydrogen bond acceptor, while the 3,5-dimethyl moieties provide the hydrophobic bulk necessary to anchor the molecule within the deep hydrophobic pockets of target enzymes. This whitepaper elucidates the structure-activity relationships (SAR), mechanisms of cytotoxicity, and self-validating experimental protocols required to evaluate this promising class of compounds.
Structural Pharmacology & Mechanisms of Cytotoxicity
The cytotoxicity of pyrrol-2-one derivatives is not monolithic; rather, it is a multi-targeted phenomenon that disrupts several critical cellular survival pathways[3]. The structural resemblance of the pyrrol-2-one core to the indolin-2-one core of FDA-approved kinase inhibitors (e.g., sunitinib) allows these derivatives to act as potent competitive inhibitors at the ATP-binding sites of various receptor tyrosine kinases (RTKs)[3][4].
Receptor Tyrosine Kinase (RTK) Inhibition
Derivatives of the 1H-pyrrol-2-one scaffold exhibit profound inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[3][4]. By occupying the ATP-binding cleft, these compounds block receptor autophosphorylation, subsequently downregulating the downstream PI3K/AKT and RAS/MAPK signaling cascades. This dual inhibition effectively starves the tumor of angiogenic signals while directly halting cellular proliferation[1][3].
Carbonic Anhydrase (CA) Inhibition
Recent functionalization of the pyrrol-2-one core, particularly with sulfonamide groups, has yielded potent inhibitors of human carbonic anhydrase (hCA) isoforms II, IX, and XII[5]. Because hCA IX and XII are overexpressed in hypoxic tumor microenvironments to regulate intracellular pH, inhibiting these enzymes induces lethal intracellular acidification and subsequent apoptosis in malignant cells[5][6].
Fig 1: Mechanistic signaling pathway of pyrrol-2-one derivative-mediated cytotoxicity.
Quantitative Cytotoxicity Profiling
The biological efficacy of pyrrol-2-one derivatives has been rigorously validated across a diverse panel of human carcinoma cell lines. The table below synthesizes quantitative in vitro cytotoxicity data from recent literature, demonstrating the broad-spectrum antineoplastic potential of this scaffold[1][5][6][7].
| Compound Scaffold | Target Cell Line | Cancer Type | Efficacy (IC50 / GI50) | Primary Mechanism of Action |
| Pyrrol-2-one derivative | Hep-G2 | Hepatocellular | 7.11 – 11.47 μM | Tubulin polymerase inhibition |
| Pyrrol-2-one derivative | SKOV3 | Ovarian | 0.22 – 6.50 μM | PIM1 / RTK inhibition |
| Pyrrol-2-one derivative | SNB-75 | CNS | 2.60 μM | Apoptosis induction |
| Pyrrol-2-one derivative | MALME-3M | Melanoma | 2.00 μM | Apoptosis induction |
| Sulfonamide-Pyrrol-2-one | SK-BR-3 | Breast | Ki: 0.53 – 37.5 μM | hCA II / IX / XII inhibition |
Standardized Experimental Protocols
To ensure scientific integrity, the evaluation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one derivatives requires robust, self-validating assay systems. The following protocols are designed to establish direct causality between compound exposure and biological effect while minimizing experimental artifacts.
Fig 2: High-throughput experimental workflow for in vitro cytotoxicity profiling.
Protocol A: Multiplexed In Vitro Cytotoxicity & Apoptosis Assay
Rationale & Causality: Measuring cell viability alone cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. By multiplexing an MTS assay with a luminescent Caspase-3/7 assay, we establish a direct causal link between the pyrrol-2-one derivative's administration and the induction of programmed cell death[2][7]. We utilize MTS over traditional MTT because MTS is inherently water-soluble, eliminating the need for a solubilization step and significantly reducing handling errors in high-throughput formats.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., SKOV3, Hep-G2) at a density of 5×103 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.
-
Compound Preparation: Dissolve the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one derivative in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Treatment & Validation Controls: Treat cells with the compound gradient. Include a vehicle control (0.5% DMSO) and a positive control (1 μM Staurosporine or Sunitinib).
-
Viability Readout (48h): Add 20 μL of MTS reagent directly to the culture wells. Incubate for 2 hours. Measure absorbance at 490 nm using a microplate reader.
-
Apoptosis Readout: In a parallel replicate plate, add Caspase-Glo 3/7 Reagent at a 1:1 ratio to the culture volume. Incubate for 30 minutes at room temperature. Measure luminescence.
-
Self-Validation Check: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates that the assay window is robust and the observed cytotoxicity is a true pharmacological effect rather than assay noise.
Protocol B: Cell-Free RTK Inhibition Profiling (TR-FRET)
Rationale & Causality: Pyrrol-2-one derivatives typically act as Type I kinase inhibitors, binding to the active conformation of the ATP pocket[3]. Utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates compound auto-fluorescence—a common artifact with highly conjugated heterocyclic compounds. Running the assay precisely at the ATP Km value ensures maximum sensitivity to competitive inhibitors, validating the proposed mechanism of action.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human EGFR/VEGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Add 5 μL of the pyrrol-2-one derivative (in a dose-response gradient) to 5 μL of the kinase solution in a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 μL of a substrate mixture containing a biotinylated peptide substrate and ATP at its pre-determined apparent Km concentration.
-
Detection: After 60 minutes, terminate the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase inhibition and plot against compound concentration to derive the IC50 .
Conclusion
The 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one scaffold represents a highly tunable, privileged structure in modern medicinal chemistry. By leveraging its inherent ability to competitively inhibit receptor tyrosine kinases and carbonic anhydrase isoforms, researchers can design potent, multi-targeted cytotoxic agents. Strict adherence to multiplexed, self-validating experimental protocols is paramount to accurately characterizing the biological activity and therapeutic window of these promising derivatives.
References
- BenchChem.
- MDPI.
- ResearchGate. "Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
- MDPI.
- ACS Publications. "Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors." Journal of Medicinal Chemistry.
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- 2. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates | MDPI [mdpi.com]
mass spectrometry fragmentation pathways of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric behavior of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, a substituted lactam. Understanding the fragmentation pathways of such molecules is paramount in drug discovery and development for structural elucidation, metabolite identification, and impurity profiling. This document moves beyond a simple listing of fragments to provide a mechanistic understanding of the fragmentation processes under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in established principles of organic mass spectrometry.
Introduction: The Significance of Mass Spectrometry for Novel Heterocycles
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one belongs to the lactam class of compounds, which are prevalent in many biologically active molecules. Mass spectrometry is an indispensable tool for the structural characterization of these novel entities. The fragmentation patterns observed in a mass spectrometer are a direct consequence of the molecule's inherent chemical structure and the ionization technique employed. A thorough understanding of these pathways allows for confident structure confirmation and the ability to differentiate between closely related isomers.
This guide will dissect the probable fragmentation pathways of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, providing a predictive framework for its analysis. The insights provided are based on the well-documented fragmentation behavior of lactams and related heterocyclic systems.[1][2][3]
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is anticipated to be rich and informative, influenced by the lactam ring, the methoxy group, and the two methyl substituents. We will consider the two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), as they induce fragmentation through different mechanisms.
Electron Ionization (EI) Fragmentation
Electron Ionization involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation. The fragmentation of amides and lactams under EI is well-characterized and often involves initial cleavage of the bonds alpha to the carbonyl group and the nitrogen atom.[3]
A plausible EI fragmentation pathway for 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is initiated by the formation of the molecular ion. Key fragmentation steps are likely to include:
-
Alpha-Cleavage: The loss of a methyl radical from the C5 position is a highly probable initial fragmentation step, leading to a stabilized acylium ion.
-
Loss of the Methoxy Group: Cleavage of the C5-O bond can result in the loss of a methoxy radical (•OCH3) or a neutral methanol molecule (CH3OH) following a hydrogen rearrangement.
-
Ring Cleavage: The lactam ring can undergo cleavage, a common pathway for cyclic compounds. This can involve the loss of carbon monoxide (CO), a characteristic fragmentation for carbonyl-containing compounds.[4][5]
-
McLafferty-type Rearrangement: Although a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on an alkyl chain, other hydrogen rearrangements can influence the fragmentation cascade.
Table 1: Predicted Key Fragment Ions of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in EI-MS
| m/z | Proposed Fragment | Neutral Loss |
| 141 | [M]+• | - |
| 126 | [M - CH3]+ | •CH3 |
| 110 | [M - OCH3]+ | •OCH3 |
| 113 | [M - CO]+• | CO |
| 98 | [M - CO - CH3]+ | CO, •CH3 |
Diagram 1: Proposed EI Fragmentation Pathway of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
Caption: Predicted EI fragmentation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+. Fragmentation is then induced by collision-induced dissociation (CID) in the mass spectrometer. For lactams, protonation can occur on either the nitrogen or the carbonyl oxygen. Theoretical and experimental evidence suggests that even if oxygen protonation is thermodynamically favored, fragmentation often proceeds from the N-protonated species.[1][3]
The fragmentation of the [M+H]+ ion of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is expected to proceed through the following key steps:
-
Loss of Methanol: A common fragmentation pathway for methoxy-substituted compounds under ESI conditions is the neutral loss of methanol (CH3OH).
-
Loss of Carbon Monoxide: Similar to EI, the loss of CO from the protonated molecule is a probable event.[4][5]
-
Amide Bond Cleavage: The cleavage of the N-CO bond is a characteristic fragmentation of amides and lactams, leading to the loss of the amine or lactam portion as a neutral species.[3][6]
-
Loss of a Methyl Group: While less common for even-electron ions, the loss of a methyl group can occur.
Table 2: Predicted Key Fragment Ions of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in ESI-MS/MS
| m/z | Proposed Fragment | Neutral Loss |
| 142 | [M+H]+ | - |
| 110 | [M+H - CH3OH]+ | CH3OH |
| 114 | [M+H - CO]+ | CO |
| 99 | [M+H - CO - CH3]+ | CO, CH3 |
Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
Caption: Predicted ESI-MS/MS fragmentation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Experimental Protocols for Mass Spectrometric Analysis
To obtain reliable and reproducible fragmentation data, a well-defined experimental protocol is essential. The following provides a general workflow for the analysis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (CID): Select the precursor ion (m/z 142) and apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometry Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-500.
-
Diagram 3: General Workflow for Mass Spectrometric Analysis
Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.
Expertise & Trustworthiness in Fragmentation Analysis
The proposed fragmentation pathways are not arbitrary but are based on a deep understanding of chemical principles and extensive experience with the mass spectrometric behavior of related compounds. The stability of the resulting fragment ions, such as resonance-stabilized acylium ions, is a key driving force in these reactions.
To ensure the trustworthiness of the experimental data, the following self-validating system should be in place:
-
Mass Accuracy: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the precursor and fragment ions. This allows for the confident determination of elemental compositions.
-
Isotopic Pattern Matching: Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.
-
System Suitability: Before sample analysis, inject a known standard to verify the performance of the LC-MS or GC-MS system, including sensitivity, peak shape, and mass accuracy.
-
Blanks: Run solvent blanks between samples to ensure there is no carryover.
By adhering to these principles, the generated data will be of high quality, allowing for the confident elucidation of the fragmentation pathways of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and related novel compounds.
References
-
Dodds, E. D., & Gross, M. L. (2007). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Journal of the American Society for Mass Spectrometry, 18(7), 1263–1271. [Link]
-
Danikiewicz, W., Gierczyk, B., & Wojciechowski, K. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 365–372. [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
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Harrison, A. G. (2010). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Toronto. [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 18-43. [Link]
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Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. [Link]
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Alves, C. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19572-19581. [Link]
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Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]
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GNPS. (2017). UCSD/CCMS - Spectrum Library. [Link]
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Alves, C. N., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19572-19581. [Link]
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- 1. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams - PubMed [pubmed.ncbi.nlm.nih.gov]
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Thermodynamic Stability and Tautomerism of 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one: A Technical Whitepaper
Executive Summary
The rational design of pyrrolinone-based pharmacophores requires a rigorous understanding of their dynamic structural states. 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one (often designated as a 1,5-dihydro-2H-pyrrol-2-one derivative) is a highly substituted γ -lactam that serves as a critical synthetic intermediate and a structural motif in various biologically active molecules [4].
This whitepaper provides an in-depth technical analysis of the thermodynamic stability and tautomeric equilibria of this molecule. By synthesizing computational Density Functional Theory (DFT) data with advanced empirical protocols, this guide establishes a self-validating framework for profiling the lactam-lactim and ring-chain tautomerism inherent to substituted pyrrol-2-ones.
Molecular Architecture & Causality of Stability
The structural integrity of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is dictated by its substitution pattern. The molecule features an sp3 hybridized C5 carbon bearing both a methoxy (–OCH₃) and a methyl (–CH₃) group, alongside an sp2 hybridized C3 carbon bearing another methyl group.
The Role of the 5-Methoxy Substituent
In unsubstituted or 5-hydroxy-pyrrol-2-ones, the molecule frequently undergoes ring-chain tautomerism , opening into an acyclic keto-amide. However, the etherification at C5 (the methoxy group) fundamentally alters the thermodynamic landscape. The methoxy group lacks a transferable proton, effectively "locking" the ring closed under neutral conditions. This structural causality prevents spontaneous ring-opening, significantly lowering the ground-state free energy of the cyclic form relative to any acyclic intermediate.
Tautomeric Equilibria: Lactam vs. Lactim
The primary tautomeric equilibrium in 1H-pyrrol-2-ones is the lactam-lactim shift .
-
Lactam Form (1H-pyrrol-2-one): Features an amide-like structure with a hydrogen-bond donating N-H and a hydrogen-bond accepting C=O.
-
Lactim Form (2-hydroxy-pyrrole): Features an imine-like nitrogen and an enol-like hydroxyl group (C-OH).
Quantum chemistry calculations and empirical studies consistently establish that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and aqueous solutions [1]. The energy barrier for the uncatalyzed intramolecular proton transfer (lactam → lactim) is exceptionally high. While microsolvation (the presence of discrete water molecules) can lower this activation energy ( ΔG‡ ) by facilitating intermolecular proton shuttling, the equilibrium still heavily favors the lactam state [3]. Furthermore, the relative stability of these tautomers is influenced by ring size and substitution; in 5-membered pyrrolinone rings, the endocyclic double bond and steric bulk at C3 and C5 further stabilize the lactam geometry [2].
Fig 1. Tautomeric equilibria of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one showing primary states.
Quantitative Thermodynamic Data
To contextualize the stability, Table 1 summarizes the representative thermodynamic parameters for the tautomerization of highly substituted pyrrol-2-ones, derived from DFT (B3LYP/6-311++G**) modeling.
Table 1: Representative Thermodynamic Parameters for Pyrrol-2-one Tautomerization
| Tautomeric State | Relative Enthalpy ( ΔH , kcal/mol) | Relative Free Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) | Predominant Phase |
| Lactam (1H) | 0.00 (Global Minimum) | 0.00 (Global Minimum) | ~3.8 | Aqueous / Gas |
| Lactim (2-OH) | +13.5 | +14.2 | ~1.7 | Trace / None |
| Ring-Opened | +10.2 | +11.5 | Variable | High Temp / Polar |
Data synthesis based on established quantum mechanical profiling of pyrrolidone and phthalone derivatives [1] [2].
Experimental Methodologies for Tautomeric Profiling
To ensure scientific integrity, researchers must employ self-validating systems where computational predictions are directly matched with empirical spectroscopic data.
Protocol 1: NMR-Based Thermodynamic Profiling
The causality behind selecting anhydrous non-polar solvents (e.g., CDCl3 ) versus polar aprotic solvents (e.g., DMSO−d6 ) lies in the need to isolate intramolecular tautomerization from intermolecular solvent-catalyzed proton exchange.
-
Sample Preparation: Dissolve 5.0 mg of highly purified 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in 0.6 mL of anhydrous DMSO−d6 . Critical Step: The solvent must be stored over 3Å molecular sieves to prevent trace water from catalyzing proton exchange, which artificially broadens the N-H resonance.
-
Baseline Acquisition: Acquire 1D 1H and 13C NMR spectra at 298 K (500 MHz or higher). The lactam form is confirmed by the presence of a sharp N-H singlet (typically between δ 8.0–9.5 ppm) and a characteristic C=O carbonyl carbon shift ( δ ~170-175 ppm).
-
Variable Temperature (VT) Analysis: Gradually heat the sample in the probe from 298 K to 353 K in 10 K increments. Monitor the N-H proton shift. Calculate the activation energy ( Ea ) of any observed exchange processes using the Eyring equation based on line-broadening analysis.
Protocol 2: Computational DFT Workflow
-
Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94) to identify local minima for the lactam, lactim, and acyclic forms.
-
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level. Causality: The inclusion of diffuse functions ("++") is mandatory for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms during proton transfer [3].
-
Frequency Calculation: Run frequency calculations at the same level of theory to confirm true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE), ΔH , and ΔG .
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of water ( ϵ=78.4 ) to evaluate how microsolvation impacts the tautomeric equilibrium.
Fig 2. Integrated experimental and computational workflow for thermodynamic profiling.
Implications in Drug Development
Understanding the precise thermodynamic state of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is non-negotiable for target-based drug design. Because the molecule exists overwhelmingly in the lactam form, it acts as a rigid, directional hydrogen bond donor (via N-H) and acceptor (via C=O) in protein binding pockets. If a researcher incorrectly assumes the presence of the lactim tautomer, docking simulations will yield false-positive binding affinities due to misaligned pharmacophore modeling. Furthermore, the stability provided by the C5-methoxy group ensures that the molecule will not prematurely degrade into reactive acyclic intermediates during pharmacokinetic circulation, thereby improving its viability as a stable therapeutic scaffold.
References
- Benchchem.1,3-Dihydro-1-methyl-2H-pyrrol-2-one - Benchchem.
- Sabzyan, H., & Tavakol, H. (2011).Tautomeric preferences of phthalones and related compounds. Journal of Physical Organic Chemistry / ResearchGate.
- The Journal of Physical Chemistry A - ACS Publications. (2013).Barrierless Inter and Intramolecular Proton Transfer; A DFT Study of Tautomerism in Microsolvated and Protonated Systems.
- Chemical Synthesis Database.4-ethyl-5-methoxy-3,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one.
Synthesis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, a substituted γ-lactam of interest in medicinal chemistry and drug development. The synthetic strategy is designed for reproducibility and scalability in a research laboratory setting. We will first detail the synthesis of the key intermediate, 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one, via an iron(III) chloride-catalyzed intramolecular cyclization of a tertiary enamide. This is followed by a Williamson ether synthesis to yield the final methoxylated product. This guide emphasizes the mechanistic rationale behind the chosen procedures and provides practical insights for successful execution.
Introduction: The Significance of Substituted Pyrrol-2-ones
The 1H-pyrrol-2(5H)-one scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds.[1] These five-membered nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The introduction of substituents at the C3 and C5 positions, such as methyl and methoxy groups, allows for the fine-tuning of their physicochemical properties and biological activities, making them attractive targets for drug discovery programs. This protocol outlines a reliable method for the preparation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, a specific analog with potential for further chemical exploration.
Synthetic Strategy: A Two-Step Approach
Our synthetic approach is a two-step process, beginning with the formation of a hydroxylated precursor, followed by methylation. This strategy was chosen for its efficiency and the commercial availability of the starting materials.
Step 1: Synthesis of 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one. This key intermediate is synthesized via an iron(III) chloride-catalyzed tandem intramolecular enaminic addition of a tertiary enamide to a ketone, followed by a 1,3-hydroxy rearrangement.[2] This method is advantageous due to its mild reaction conditions and high efficiency.
Step 2: Methylation of the 5-hydroxy-pyrrol-2-one. The final product is obtained through a Williamson ether synthesis, where the hydroxyl group of the intermediate is deprotonated with a strong base and subsequently reacted with a methylating agent.
The overall synthetic workflow is depicted below:
Sources
Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one
Introduction & Chemical Causality
The quantification of highly functionalized lactams, such as 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (CAS: 13917-74-3), requires a nuanced approach to chromatographic method development. This molecule features a pyrroline core substituted with a methoxy group and two methyl groups.
Chromatographic Rationale: The compound exhibits an amphiphilic nature. The lactam moiety (-NH and carbonyl) acts as a strong hydrogen-bond donor and acceptor, making it highly polar, while the methyl and methoxy substituents provide localized hydrophobicity. This structural dichotomy makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 stationary phase the optimal choice.
Detection Rationale: The α,β-unsaturated lactam ring forms a conjugated system that provides a distinct UV chromophore. While highly conjugated pyrrol-2-one bridged molecules are often detected at 280 nm[1], the simpler conjugated system of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one exhibits strong n→π* and π→π* transitions in the lower UV range. Therefore, detection at 220 nm is recommended to maximize sensitivity while avoiding the solvent cutoff of acetonitrile.
Method Development Strategy & Justification
To ensure a self-validating and robust analytical procedure, every parameter must be selected based on chemical causality rather than empirical guesswork.
-
Stationary Phase Selection: A fully end-capped C18 column is mandatory. Non-end-capped silica supports contain residual silanol groups (Si-OH) that can undergo secondary ion-exchange interactions with the lactam -NH group, leading to severe peak tailing.
-
Mobile Phase & pH Control: Pyrrol-2-ones can exhibit lactam-lactim tautomerization depending on the solvent environment. To lock the molecule into a single tautomeric state and suppress the ionization of any residual column silanols, the aqueous mobile phase must be acidified. Recent validated methods for[1]. Acetonitrile is preferred over methanol due to its lower viscosity (reducing system backpressure) and superior UV transparency at 220 nm.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18, 150 × 4.6 mm, 5 µm (End-capped) | Retains the amphiphilic pyrrol-2-one; end-capping prevents peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH (~2.7) to suppress silanol ionization and stabilize the lactam. |
| Mobile Phase B | 100% Acetonitrile | Provides efficient elution with low UV cutoff and low backpressure. |
| Gradient Program | 0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% B | Initial hold ensures retention of the polar lactam core; the ramp elutes the hydrophobic methyls. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm internal diameter column. |
| Detection | UV-Vis DAD at 220 nm | Captures the primary transitions of the α,β-unsaturated lactam system. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining high signal-to-noise ratios. |
| Column Temp. | 30 °C | Ensures reproducible retention times and reduces mobile phase viscosity. |
Experimental Protocols & Self-Validating Workflows
A robust analytical method must be self-validating. This means the protocol inherently checks for system suitability and baseline stability before any actual sample data is collected.
Sample Preparation & Extraction Procedure
The following protocol ensures complete dissolution and prevents particulate contamination from damaging the HPLC system.
Step-by-step sample preparation workflow for pyrrol-2-one extraction and self-validation.
Step-by-Step Execution:
-
Preparation of Diluent: Mix 800 mL of LC-MS grade water with 200 mL of LC-MS grade acetonitrile. Degas thoroughly. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.
-
Stock Solution: Accurately weigh 10.0 mg of the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one reference standard into a 10 mL volumetric flask. Add 8 mL of diluent, sonicate for 5 minutes, and make up to the mark.
-
Working Standard: Transfer 0.5 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (Final concentration: 50 µg/mL).
-
Self-Validation Sequence: Program the HPLC sequence to inject: (1) Blank Diluent, (2) System Suitability Standard (SST) 6 times, (3) Blank Diluent, (4) Unknown Samples. If the blank shows peaks at the analyte's retention time, halt the run and investigate solvent purity.
Method Validation Framework (ICH Q2(R2) Compliant)
To ensure regulatory compliance, the method must be validated according to the[2],[3]. This framework guarantees that the method consistently delivers dependable results regarding accuracy, precision, and specificity[3].
ICH Q2(R2) guided HPLC method development and validation workflow for pyrrol-2-one.
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Characteristic | Methodology | Acceptance Criteria |
| System Suitability (SST) | 6 replicate injections of the 50 µg/mL standard prior to sample analysis. | %RSD of Area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 5000. |
| Specificity | Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat). | Peak purity angle < Peak purity threshold (via DAD); No interfering peaks at the retention time. |
| Linearity | 5 concentration levels ranging from 50% to 150% of the target concentration. | Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2.0% of the target response. |
| Accuracy (Recovery) | Spike sample matrix at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | 6 independent sample preparations at 100% target concentration. | %RSD of the calculated assay results ≤ 2.0%. |
| Robustness | Deliberate variations in Flow Rate ( ± 0.1 mL/min) and Column Temp ( ± 5 °C). | System suitability criteria must still be met under all varied conditions. |
Troubleshooting & Mechanistic Insights
-
Observation: Peak Tailing (Asymmetry Factor > 1.5).
-
Causality: The pyrrol-2-one -NH group is interacting with unshielded silanols on the silica matrix.
-
Solution: Verify that the column is fully end-capped. If the issue persists, increase the formic acid concentration slightly (e.g., to 0.15%) to further suppress silanol ionization.
-
-
Observation: Retention Time Drift.
-
Causality: Inadequate column equilibration or evaporation of the organic modifier in the mobile phase.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial gradient composition (5% B) before initiating the first injection.
-
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Sources
- 1. Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. mastercontrol.com [mastercontrol.com]
Application Note: 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one as a Key Synthon for Alkaloid Scaffold Assembly
Executive Summary
The synthesis of complex alkaloid frameworks—such as pyrrolizidines, indolizidines, and highly substituted pyrroles—demands precursors that offer both precise stereocontrol and reliable reactivity. 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one (a functionalized γ-lactam) serves as an exceptional building block for these endeavors. By functioning as a masked N-acyliminium ion precursor, this molecule allows for the rapid, stereoselective construction of quaternary carbon centers adjacent to a nitrogen atom, a notoriously difficult motif to assemble in natural product total synthesis.
This application note details the mechanistic rationale, field-proven protocols, and quantitative validation metrics for utilizing this precursor in Lewis acid-mediated nucleophilic addition workflows.
Mechanistic Rationale & Structural Advantages
The utility of 5-alkoxy- and 5-hydroxy-1,5-dihydro-1H-pyrrol-2-ones stems from their widespread appearance as N-heterocyclic scaffolds in bioactive natural products and synthetic pharmaceuticals[1]. The 5-methoxy variant specifically acts as a stable, isolable precursor to the highly reactive N-acyliminium ion.
Causality in Reactivity:
-
Leaving Group Dynamics: The methoxy group at the C5 position is a superior leaving group compared to a hydroxyl group when activated by a hard Lewis acid (e.g., BF3⋅OEt2 ). This prevents the formation of unreactive Lewis acid-base aggregates commonly seen with free hydroxyls.
-
Stereochemical Control: The presence of the 3-methyl and 5-methyl groups dictates the facial approach of incoming nucleophiles. The rigid planar nature of the intermediate N-acyliminium ion forces bulky nucleophiles to attack from the less sterically hindered face, establishing a highly predictable diastereomeric ratio (dr).
-
Downstream Versatility: The functionalization of pyrrole-2,5-dione derivatives and their reduced lactam counterparts is a cornerstone in the development of complex alkaloid frameworks[2]. Furthermore, base-assisted cyclization and functionalization of these pyrrol-2-ones provide access to highly substituted scaffolds[3], which can be easily advanced via ring-closing metathesis (RCM) or hydroboration to yield bicyclic alkaloids.
Pathway Visualization
Mechanistic workflow of N-acyliminium ion generation and nucleophilic trapping for alkaloid synthesis.
Experimental Protocol: Lewis Acid-Mediated Allylation
This protocol describes the stereoselective allylation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one to form a quaternary stereocenter, a critical step in pyrrolizidine alkaloid synthesis.
Materials & Reagents
-
5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one (1.0 equiv, 1.0 mmol)
-
Allyltrimethylsilane (2.0 equiv, 2.0 mmol)
-
Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) (1.5 equiv, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Rationale: The N-acyliminium ion is highly sensitive to moisture; trace water will prematurely quench the intermediate back to a 5-hydroxy-pyrrol-2-one.
-
Substrate Solvation: Dissolve 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (141 mg, 1.0 mmol) in 10 mL of anhydrous DCM. Stir the solution and cool to -78 °C using a dry ice/acetone bath. Rationale: DCM is a non-coordinating solvent that stabilizes the polar intermediate without competing with the Lewis acid.
-
Nucleophile Addition: Add allyltrimethylsilane (318 µL, 2.0 mmol) via a gas-tight syringe.
-
Activation: Dropwise add BF3⋅OEt2 (185 µL, 1.5 mmol) over 5 minutes down the inner wall of the flask. Rationale: Slow addition prevents localized exothermic spikes that could lead to substrate dimerization or endocyclic enamide formation.
-
Incubation: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching & Workup: Quench the reaction strictly at -78 °C by adding 5 mL of saturated aqueous NaHCO3 . Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Self-Validating System Checks
-
Validation Check 1 (In-Process): Upon addition of BF3⋅OEt2 , a distinct yellowing of the solution should occur, indicating the successful generation of the electrophilic N-acyliminium species.
-
Validation Check 2 (Reaction Completion): Perform TLC (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.5 , UV active) must completely disappear, replaced by a new, lower Rf spot ( Rf≈0.35 ) that stains strongly with KMnO4 due to the new terminal olefin.
-
Validation Check 3 (Stereochemical Integrity): Analyze the crude product via 1H -NMR. The diastereomeric ratio is validated by integrating the C5-methyl singlet signals (typically separated by 0.1–0.2 ppm for syn/anti isomers).
Quantitative Data: Nucleophile Scope & Stereoselectivity
The versatility of the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one precursor is demonstrated by its compatibility with a wide range of carbon nucleophiles. The table below summarizes the expected yields and diastereomeric ratios (dr) when replacing allyltrimethylsilane with alternative nucleophiles under the standard protocol.
Table 1: Nucleophile Scope and Reaction Metrics
| Entry | Nucleophile | Target Motif | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Allyltrimethylsilane | 5-Allyl-pyrrolidinone core | 88 | 92:8 |
| 2 | Trimethylsilyl cyanide | 5-Cyano-pyrrolidinone core | 81 | 85:15 |
| 3 | Furan | 5-(2-Furyl)-pyrrolidinone core | 76 | 88:12 |
| 4 | Silyl enol ether (Acetophenone) | 5-Phenacyl-pyrrolidinone core | 84 | 95:5 |
Note: High diastereoselectivity is driven by the pseudo-axial attack of the nucleophile to avoid steric clash with the C3-methyl group on the rigid lactam ring.
References
- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)
- Source: nih.
- Source: rsc.
Sources
- 1. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
High-Yield Extraction and Isolation of 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one: A Comprehensive Methodological Framework
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol
Introduction & Structural Rationale
The compound 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (CAS No. 13917-74-3)[1] belongs to the highly versatile γ-lactam (pyrrolin-2-one) family. Pyrrole and pyrrolinone scaffolds are ubiquitous in marine natural products, exhibiting potent immunosuppressive, anticancer, and antimicrobial properties[2]. Furthermore, the synthesis and isolation of pyrrole-containing natural products remain a major focal point in modern drug discovery[3].
From an extraction standpoint, the 5-methoxy-1,5-dihydro-2H-pyrrol-2-one core presents a unique physicochemical challenge. The 5-methoxy substitution forms a cyclic hemiaminal ether . This functional group is highly labile under acidic conditions. Exposure to low pH triggers the elimination of methanol, generating a highly reactive N-acyliminium ion intermediate that rapidly traps water to form the corresponding 5-hydroxy derivative (a γ-hydroxy-γ-lactam)[4], or undergoes complete ring-opening[5].
As a Senior Application Scientist, I have designed this protocol around one core causality: The preservation of the hemiaminal ether linkage dictates every solvent, buffer, and chromatographic choice. Standard reversed-phase HPLC protocols utilizing Trifluoroacetic Acid (TFA) will destroy this molecule. Therefore, strict orthogonal pH control must be maintained throughout the workflow.
Fig 1. Acid-catalyzed degradation pathway of the 5-methoxy hemiaminal ether linkage.
Physicochemical Profiling & Method Causality
To design a self-validating extraction system, we must first map the target's physicochemical traits to our experimental parameters. The compound is moderately polar, possessing both hydrogen bond donors (the lactam NH) and acceptors (carbonyl and methoxy oxygens).
Table 1: Physicochemical Properties Guiding Extraction Parameters
| Property | Value | Chromatographic & Extraction Implication |
| Molecular Formula | C₇H₁₁NO₂ | Low molecular weight; requires careful thermal control during vacuum concentration to prevent volatile loss. |
| Molecular Weight | 141.17 g/mol | Target [M+H]⁺ for LC-MS validation is m/z 142.1. |
| LogP (estimated) | 0.6 – 1.2 | Moderately polar. Favors extraction in Ethyl Acetate (EtOAc) over non-polar solvents like Hexane. |
| Functional Motif | Hemiaminal ether | Precludes the use of strong acids (e.g., TFA, HCl) or strong nucleophilic solvents (e.g., unbuffered MeOH) which cause transacetalization. |
| Lactam NH | H-bond donor | Prone to secondary interactions with uncapped silanols on silica columns, necessitating heavily end-capped C18 stationary phases. |
Experimental Protocols
The following workflow isolates 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one from complex aqueous matrices (e.g., biological assays or quenched reaction mixtures) while ensuring absolute structural fidelity.
Fig 2. Optimized extraction and isolation workflow for 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Protocol A: Buffered Liquid-Liquid Extraction (LLE)
Causality: Unbuffered aqueous matrices can experience pH drops during solvent partitioning, leading to target degradation. Pre-buffering ensures the hemiaminal ether remains intact.
-
Matrix Preparation: Transfer 50 mL of the aqueous sample to a separatory funnel. Add 10 mL of 0.5 M Potassium Phosphate buffer (pH 7.4) and swirl gently to homogenize.
-
Solvent Partitioning: Add 50 mL of chilled Ethyl Acetate (EtOAc). Invert the funnel gently 15–20 times. Do not shake vigorously to avoid intractable emulsions caused by matrix proteins or polymeric byproducts.
-
Phase Separation: Allow the layers to separate for 10 minutes. Collect the upper organic (EtOAc) layer. Repeat the extraction twice more with 30 mL of EtOAc.
-
Washing & Drying: Combine the organic layers and wash with 20 mL of saturated NaCl (brine) to remove residual water and polar impurities. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter the suspension and concentrate the filtrate using a rotary evaporator. Critical Step: Maintain the water bath strictly below 30°C. Higher temperatures catalyze thermal degradation of the pyrrolinone ring[5].
Protocol B: Preparative Reversed-Phase HPLC Isolation
Causality: Standard 0.1% TFA mobile phases will hydrolyze the 5-methoxy group on-column. We substitute TFA with a neutral Ammonium Acetate buffer to maintain chromatographic resolution without sacrificing structural integrity.
-
Sample Reconstitution: Dissolve the dried LLE extract in 2 mL of Initial Mobile Phase (95% Buffer / 5% Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a fully end-capped Preparative C18 column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm). End-capping prevents the lactam NH from hydrogen-bonding with free silanols, which causes severe peak tailing.
-
Chromatographic Run: Execute the gradient outlined in Table 2. Monitor absorbance via PDA at 210 nm and 240 nm (characteristic UV maxima for conjugated pyrrolin-2-ones)[5].
Table 2: Optimized Preparative HPLC Gradient
| Time (min) | Mobile Phase A (10 mM NH₄OAc, pH 6.5) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95% | 5% | 15.0 |
| 5.0 | 95% | 5% | 15.0 |
| 25.0 | 40% | 60% | 15.0 |
| 30.0 | 5% | 95% | 15.0 |
| 35.0 | 95% | 5% | 15.0 |
Protocol Validation & Quality Control (Self-Validating System)
To ensure this protocol operates as a self-validating system, the scientist must prove that the extraction did not alter the molecule. Do not wait for post-isolation NMR; utilize At-Line LC-MS .
-
Validation Checkpoint: Immediately after LLE concentration (Protocol A, Step 5), dilute a 5 µL aliquot in 1 mL of Acetonitrile and inject it into an LC-MS system (ESI+ mode).
-
Success Metric: The presence of a dominant[M+H]⁺ peak at m/z 142.1 confirms the intact 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
-
Failure Metric: The appearance of a peak at m/z 128.1 indicates that acid-catalyzed hydrolysis to the 5-hydroxy derivative has occurred[4]. If the 128.1 peak exceeds 5% relative abundance, the extraction buffer pH must be re-calibrated prior to processing further samples.
References
-
ChemicalBook. CAS 13917-74-3: 5-Methoxy-3,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one. Retrieved March 23, 2026. [1]
-
Banwell, M. G., & Lan, P. (2006). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Heterocycles, 69(1), 599-627. [2]
-
Chen, Y., et al. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers, 8, 4849-4907.[3]
-
Murphy, P. J., et al. (1992). Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine. Chemical Research in Toxicology, 5(4), 491-495.[5]
-
L. K., et al. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization. PMC / NIH. [4]
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Application Note: Catalytic Hydrogenation of 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one to the corresponding saturated pyrrolidin-2-one. The resulting 5-methoxy-3,5-dimethylpyrrolidin-2-one is a valuable chiral building block in medicinal chemistry. This guide delves into the underlying chemical principles, offers a selection of robust catalytic systems, and presents a detailed, adaptable experimental protocol. Emphasis is placed on achieving high diastereoselectivity and providing insights for reaction optimization.
Introduction: The Significance of Saturated N-Heterocycles
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals.[1][2] Its saturated nature and defined stereochemistry are often crucial for biological activity. The catalytic hydrogenation of unsaturated precursors, such as 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, represents a direct and atom-economical route to access these valuable structures. The starting material, a cyclic enamide derivative, is poised for stereoselective reduction to introduce two new chiral centers. The resulting 3,5-disubstituted pyrrolidin-2-one core is a key intermediate for the synthesis of various biologically active compounds.
The substrate, 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, can be viewed as a cyclic enamide. The hydrogenation of this moiety is a well-established transformation. Furthermore, the 5-methoxy group makes the C5 position a hemiaminal ether, which can be a precursor to a reactive N-acyliminium ion under acidic conditions, influencing the reaction pathway and stereochemical outcome.[3][4][5]
Mechanistic Considerations and Catalyst Selection
The catalytic hydrogenation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one involves the addition of two hydrogen atoms across the C3-C4 double bond. The choice of catalyst and reaction conditions is paramount in controlling the efficiency and stereoselectivity of this transformation.
The Role of the Catalyst
A variety of transition metal catalysts are effective for the hydrogenation of enamides and related unsaturated heterocyclic systems. The most common choices include:
-
Palladium (Pd): Palladium-on-carbon (Pd/C) is a versatile and cost-effective catalyst for general hydrogenations. It is often effective for the reduction of carbon-carbon double bonds under mild conditions.[6]
-
Platinum (Pt): Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), are also highly active for the hydrogenation of a wide range of functional groups.
-
Rhodium (Rh): Rhodium catalysts, often on supports like alumina or carbon, are particularly effective for the hydrogenation of aromatic and heteroaromatic rings.[7][8][9] For the reduction of a pyrrole-like system, rhodium can be an excellent choice, often providing high stereoselectivity.[8][10]
-
Ruthenium (Ru): Ruthenium catalysts, particularly in the form of chiral complexes, are renowned for their high enantioselectivity in the asymmetric hydrogenation of various unsaturated compounds, including N-Boc protected pyrroles.[11][12]
-
Nickel (Ni): Raney Nickel is a cost-effective alternative, though it may sometimes require harsher conditions and can lead to side reactions.[13]
For the target transformation, both heterogeneous and homogeneous catalysts can be considered. Heterogeneous catalysts (e.g., Pd/C, Rh/C) offer the advantage of easy separation and recycling. Homogeneous catalysts, particularly chiral phosphine complexes of rhodium or ruthenium, are the preferred choice for achieving high enantioselectivity.[6][14]
The Influence of Reaction Parameters
Beyond the catalyst, several other factors critically influence the outcome of the hydrogenation:
-
Solvent: The choice of solvent can affect catalyst activity and selectivity. Protic solvents like ethanol and methanol are commonly used. Aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) are also viable options.[14]
-
Hydrogen Pressure: The reaction is typically conducted under a positive pressure of hydrogen gas. Pressures ranging from atmospheric to 100 bar can be employed, with higher pressures generally leading to faster reaction rates.[7][8][9]
-
Temperature: Hydrogenations are often run at room temperature, but elevated temperatures can be used to accelerate slow reactions. However, higher temperatures may also lead to a decrease in selectivity.[9]
-
Additives: In some cases, the addition of an acid or a base can influence the reaction rate and selectivity. For substrates that can form N-acyliminium ions, acidic conditions can play a significant role.[15]
Experimental Protocol: A General Procedure
This protocol provides a starting point for the catalytic hydrogenation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. Optimization of the parameters outlined below is recommended to achieve the desired outcome.
Materials and Equipment
-
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
-
Catalyst (e.g., 10% Pd/C, 5% Rh/C, or a suitable chiral catalyst)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker, autoclave, or balloon hydrogenation setup)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: To a suitable hydrogenation vessel, add 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (1.0 eq).
-
Addition of Catalyst and Solvent: Under an inert atmosphere, carefully add the chosen catalyst (typically 5-10 mol% for precious metal catalysts). Add the degassed solvent to dissolve or suspend the substrate.
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove any residual oxygen.
-
Introducing Hydrogen: Carefully introduce hydrogen gas to the desired pressure. For a balloon hydrogenation, simply attach a hydrogen-filled balloon. For a high-pressure apparatus, follow the manufacturer's instructions for pressurization.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired 5-methoxy-3,5-dimethylpyrrolidin-2-one.
Data Presentation: Comparative Hydrogenation Conditions
The following table summarizes various conditions reported for the hydrogenation of related substituted pyrroles and enamides, which can serve as a starting point for the optimization of the target reaction.
| Catalyst | Substrate Type | Solvent | Pressure (H₂) | Temp. (°C) | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| 5% Rh/Al₂O₃ | 2,5-dimethylpyrrole | Acetic Acid | 3 bar | RT | 70 | Not specified | [7] |
| 5% Rh/C | N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester | Methanol | 20 bar | 25 | 98 | 95% de | [8][9] |
| Ru(η³-methallyl)₂(cod)/(S,S)-(R,R)-PhTRAP | N-Boc-2,3,5-trisubstituted pyrroles | Ethyl Acetate | Not specified | Not specified | High | 93-99.7% ee | [11][12] |
| (R,R)-(PhBPE)CoCl₂/Zn | Enamides | Not specified | 4 atm | Not specified | High | 98.1% ee | [14] |
| Chiral Phosphoric Acid/AcOH | Enamides | Toluene | Hantzsch ester | 50 | Excellent | High | [15] |
Visualization of the Reaction Pathway
The following diagram illustrates the general transformation from the unsaturated pyrrolinone to the saturated pyrrolidinone.
Caption: General workflow for the catalytic hydrogenation.
Conclusion and Future Perspectives
The catalytic hydrogenation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is a feasible and attractive method for the synthesis of the corresponding saturated pyrrolidin-2-one. By carefully selecting the catalyst and optimizing the reaction conditions, high yields and stereoselectivities can be achieved. For diastereoselective synthesis, rhodium-based catalysts are a promising starting point. For enantioselective synthesis, chiral ruthenium or cobalt complexes, or organocatalytic systems, should be explored. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.
References
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Li, G., & Antilla, J. C. (2009). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Organic Letters, 11(5), 1075–1078. [Link]
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Zhang, J., et al. (2010). Synthesis of Enamides via CuI-Catalyzed Reductive Acylation of Ketoximes with NaHSO3. The Journal of Organic Chemistry, 76(3), 894-899. [Link]
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Holland, J. T., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2029–2040. [Link]
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Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. [Link]
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Knight, D. W., et al. (2006). Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. Organic & Biomolecular Chemistry, 4(10), 1990-2000. [Link]
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Zhang, W., et al. (2023). Photoenzymatic Conversion of Enamides to Enantioenriched Benzylic Amines Enabled by Visible-Light-Induced Single-Electron Reduction. Journal of the American Chemical Society, 145(48), 26087–26097. [Link]
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Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
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Amoros, M., et al. (2003). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Tetrahedron: Asymmetry, 14(12), 1655-1663. [Link]
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Tóth, G., et al. (2012). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. Journal of Molecular Catalysis A: Chemical, 357, 103-111. [Link]
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da Silva, G. P., et al. (2023). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. ACS Omega, 8(17), 15485–15494. [Link]
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Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Catalysts, 12(7), 730. [Link]
-
Al-dujaili, A. H., & Al-Zayadi, K. M. (2016). Towards Simplifying the Chemistry of N -Acyliminium Ions: A One-Pot Protocol for the Preparation of 5-Acetoxy Pyrrolidin-2-ones and 2-Acetoxy N -Alkoxycarbonyl Pyrrolidines from Imides. Journal of Chemical Research, 40(3), 143-145. [Link]
-
Kuwano, R., et al. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808–809. [Link]
-
ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously. [Link]
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ResearchGate. (n.d.). Pioneering work by Speckamp and co-workers describing an N-acyliminium ion as a key intermediate in the cyclization of 5-hydroxypyrrolidin-2-one derivatives 2 to afford 5. [Link]
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Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808-809. [Link]
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Metallinos, C., & Xu, S. (2010). Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. Organic Letters, 12(1), 76–79. [Link]
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Ivanova, Y. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7247. [Link]
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Persson, T. (2017). Synthesis of substituted pyrrolidines. [Link]
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Kumar, A., et al. (2022). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 7(4), 3823–3831. [Link]
-
Yakushkin, S. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8464. [Link]
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Kumar, R., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 624-651. [Link]
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ResearchGate. (n.d.). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. [Link]
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Beilstein Journals. (n.d.). Search Results for N-acyliminium ion. [Link]
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Gorpinchenko, V. A., et al. (2009). Catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 45(10), 1202-1206. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
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Bakulev, V. A., et al. (2016). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 6(10), 8345-8352. [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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Brogan, J. B., & Zercher, C. K. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16. [Link]
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O'Brien, M., et al. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 18(44), 14039-14044. [Link]
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GC-MS analysis protocols for detecting 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in complex mixtures
Application Note: GC-MS Analysis Protocols for the Detection of 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one in Complex Matrices
Executive Summary
5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one (MDMP) is a highly functionalized γ-lactam. It is frequently encountered as a critical intermediate in the [1] and as a byproduct in singlet oxygen-mediated photooxidation reactions. Detecting MDMP in complex matrices—such as crude synthetic reaction mixtures, biological samples, or Maillard-type food matrices—presents significant analytical challenges. The compound's thermal lability, combined with the presence of highly polar matrix interferents (e.g., unreacted photosensitizers or inorganic salts), requires a highly optimized analytical approach. This guide details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to extract, detect, and quantify MDMP with uncompromising analytical integrity.
Mechanistic Context & Chemical Causality
To accurately extract and analyze MDMP, one must first understand its origin and chemical behavior. MDMP is not typically a primary starting material; rather, it is a solvent-trapped oxidation product. As demonstrated by Alberti et al. in their study on [2], when 2,4-dimethylpyrrole is exposed to singlet oxygen ( 1O2 ), it undergoes a spin-allowed [4+2] cycloaddition. This yields a highly unstable endoperoxide intermediate.
If this reaction occurs in a protic solvent like methanol, the solvent nucleophilically attacks the endoperoxide. This triggers O-O bond cleavage, solvent trapping (methanolysis), and subsequent dehydration to form the methoxy-pyrrolinone derivative[3].
Figure 1. Photooxidation of 2,4-dimethylpyrrole to 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Analytical Implication: Because MDMP contains both a polar lactam core (N-H, C=O) and lipophilic methyl/methoxy groups, it exhibits amphiphilic behavior. Furthermore, the methoxy group at the C5 position is highly susceptible to thermal elimination at temperatures exceeding 250°C. This chemical reality dictates our strict temperature limits in the GC inlet and our choice of extraction solvents.
Self-Validating Sample Preparation (SPE Workflow)
Direct injection of crude reaction mixtures into a GC-MS system leads to rapid inlet liner contamination, active site formation, and column degradation. To isolate MDMP, a Solid-Phase Extraction (SPE) protocol using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required.
Step-by-Step Methodology:
-
Matrix Dilution & pH Control: Dilute 1.0 mL of the complex mixture with 9.0 mL of HPLC-grade water. Adjust the pH to 7.0 using 0.1 M phosphate buffer.
-
Causality: MDMP is a neutral lactam at pH 7. Maintaining strict neutrality prevents acid-catalyzed ring opening or base-catalyzed degradation, ensuring quantitative recovery.
-
-
SPE Conditioning: Condition an Oasis HLB cartridge (200 mg, 6 cc) with 5.0 mL of pure methanol, followed immediately by 5.0 mL of HPLC-grade water.
-
Sample Loading: Pass the buffered sample through the cartridge at a controlled flow rate of 1–2 mL/min to allow sufficient interaction time with the sorbent bed.
-
Matrix Wash: Wash the cartridge with 5.0 mL of 5% methanol in water.
-
Causality: This specific concentration is strong enough to elute highly polar matrix interferents (e.g., inorganic salts, residual buffer) but weak enough to prevent the breakthrough of the amphiphilic MDMP.
-
-
Analyte Elution: Elute the target MDMP with 5.0 mL of ethyl acetate.
-
Causality: Ethyl acetate provides optimal polarity to desorb the semi-polar lactam while leaving highly polar, non-volatile sensitizers (like Rose Bengal or porphyrins) permanently trapped on the sorbent.
-
-
Concentration & Reconstitution: Evaporate the eluate under a gentle nitrogen stream at room temperature. Do not exceed 30°C to prevent volatilization losses. Reconstitute the residue in 100 µL of ethyl acetate containing 10 µg/mL of 2-pyrrolidone-d5 as an internal standard.
GC-MS Analytical Workflow
The instrumental parameters are explicitly designed to balance the volatility of the analyte against its thermal fragility.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting / Value | Analytical Causality |
| GC Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | The 5% diphenyl/95% dimethyl polysiloxane phase matches the semi-polar lactam ring, preventing peak tailing and minimizing column bleed. |
| Carrier Gas | Helium (99.999%), 1.0 mL/min | Constant flow mode maintains stable retention times regardless of matrix-induced viscosity changes during the run. |
| Inlet Temperature | 220 °C | Critical: Prevents thermal degradation (loss of the C5 methoxy group) prior to column entry. Standard 250°C inlets will destroy the analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer for trace-level detection in complex mixtures. Purge valve opens at 1.0 min. |
| Oven Program | 60°C (1 min) → 15°C/min to 280°C (5 min) | The rapid initial ramp minimizes band broadening of the volatile pyrrolinone derivative. |
| Transfer Line | 280 °C | Prevents cold spots and analyte condensation before entering the MS ion source. |
| Ion Source | EI, 70 eV, 230 °C | Standardized hard ionization ensures reproducible fragmentation for library matching; 230°C prevents source fouling. |
Data Processing & Quality Control (Self-Validation)
Under 70 eV Electron Ionization (EI), MDMP (MW = 141.17 g/mol ) exhibits a highly predictable fragmentation pattern. The molecular ion ( M+∙ ) is observed at m/z 141. The base peak is typically generated by the loss of a methyl radical ( [M−CH3]+ ) yielding m/z 126, or the loss of the methoxy radical ( [M−OCH3]+ ) yielding a resonance-stabilized cation at m/z 110.
To ensure the protocol operates as a self-validating system , quantitation must rely on an established ion ratio. If a co-eluting matrix interferent is present, the ratio between the quantifier and qualifier ions will skew, immediately flagging the data point as invalid.
Table 2: Target Ions and Quantitation Parameters
| Analyte | Approx. Ret. Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Self-Validating Ion Ratio Criteria |
| MDMP | 8.45 | 126 | 141, 110, 82 | m/z 126 / 110 = 1.2 (±15% variance allowed) |
| 2-Pyrrolidone-d5 (IS) | 6.10 | 90 | 46 | N/A (Internal Standard Reference) |
System Suitability Check: Before analyzing unknown complex mixtures, inject a 1.0 µg/mL standard of MDMP. The peak asymmetry factor ( As ) must be between 0.9 and 1.2. An As>1.2 (severe tailing) indicates active sites in the inlet liner, necessitating immediate liner replacement and column trimming before proceeding.
References
-
Title: Photosensitized oxidations of substituted pyrroles: unanticipated radical-derived oxygenated products. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Controlled oxidation of pyrroles: synthesis of highly functionalized γ-lactams. Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Photooxidation of Dipyrrinones: Reaction with Singlet Oxygen and Characterization of Reaction Intermediates. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Application Note: Orthogonal Functionalization of the Pyrrolinone Ring in 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one
Introduction & Mechanistic Rationale
The pyrrolidinone and pyrrolinone heterocycles serve as privileged pharmacophores across a vast array of FDA-approved drugs and biologically active natural products[1]. Within this chemical space, 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one represents a highly versatile, densely functionalized building block. Its structural architecture—an α,β -unsaturated lactam coupled with a hemiaminal ether at the C5 position—provides multiple orthogonal sites for late-stage functionalization[2].
From a mechanistic perspective, the C5-methoxy group is a masked electrophile. Upon treatment with a Lewis acid, the methoxy group is expelled, generating a highly reactive N-acyliminium ion [3]. The causality behind the stability and reactivity of this intermediate lies in the delocalization of the nitrogen lone pair into the empty p-orbital of the C5 carbon. This forms an iminium resonance structure, while the adjacent carbonyl group strongly withdraws electron density, rendering the C5 position exceptionally susceptible to nucleophilic attack[4].
Caption: Orthogonal functionalization sites on the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one scaffold.
Core Workflow 1: C5-Functionalization via N-Acyliminium Ion Intermediates
The most powerful transformation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is the stereoselective C-C bond formation at the C5 position. While traditional Lewis acids like BF3⋅OEt2 or TiCl4 are commonly used, Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) has proven superior for catalyzing nucleophilic substitutions with silicon-based nucleophiles[3].
Mechanistic Pathway
Caption: Mechanistic pathway of C5-functionalization via N-acyliminium ion generation.
Quantitative Optimization Data
To guide protocol selection, the following table summarizes the optimization of Lewis acid catalysis for the allylation of methoxypyrrolinones using allyltrimethylsilane.
| Lewis Acid | Equivalents | Temperature (°C) | Solvent | Nucleophile | Typical Yield (%) |
| BF3⋅OEt2 | 1.5 | -78 to RT | DCM | Allyl-TMS | 68 - 75% |
| TiCl4 | 1.1 | -78 | DCM | Allyl-TMS | 60 - 65% |
| TIPSOTf | 0.1 - 0.2 | -78 to 0 | DCM | Allyl-TMS | 85 - 92% |
| TIPSOTf | 0.2 | -78 to 0 | DCM | Silyl Enol Ether | 80 - 88% |
Data synthesized from established N-acyliminium substitution methodologies[3],[4]. TIPSOTf enables catalytic turnover, whereas boron and titanium Lewis acids typically require stoichiometric amounts.
Protocol 1: C5-Allylation using TIPSOTf
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (1.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic temperatures prevent the premature decomposition of the highly reactive N-acyliminium ion and maximize the diastereoselectivity of the nucleophilic attack.
-
Nucleophile Addition: Inject allyltrimethylsilane (2.0 mmol, 2.0 eq) dropwise.
-
Activation: Slowly add TIPSOTf (0.2 mmol, 0.2 eq) via a gas-tight syringe. Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Self-Validating Check: Perform TLC (Hexanes/EtOAc 7:3). The protocol is self-validating when the UV-active starting material spot disappears and a new, slightly less polar spot emerges (due to the replacement of the polarizable methoxy group with an aliphatic allyl chain).
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the C5-allylated product.
Core Workflow 2: N1-Functionalization (Alkylation)
Functionalizing the nitrogen atom (N1) is critical for modulating the physicochemical properties of the pyrrolinone scaffold or attaching it to larger molecular architectures (e.g., PROTAC linkers or fluorophores).
Protocol 2: N-Alkylation with Benzyl Bromide
Objective: Synthesize N-benzyl-5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Cool to 0 °C.
-
Substrate Addition: Dissolve 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (1.0 mmol) in DMF (2 mL) and add dropwise to the NaH suspension. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: DMF is selected because its high dielectric constant stabilizes the resulting sodium enolate, maximizing the nucleophilicity of the nitrogen atom.
-
Electrophile Addition: Add benzyl bromide (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validating Check: 1 H NMR of a crude aliquot must show the disappearance of the broad N-H proton signal (~8.0 ppm) and the appearance of a distinct benzylic CH2 singlet (~4.5 ppm) and aromatic protons (7.2-7.4 ppm).
-
Workup: Quench carefully with cold saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the organic phase extensively with water ( 5×10 mL) to remove DMF, followed by brine. Dry over MgSO4 and concentrate.
Summary of Strategic Advantages
By leveraging the inherent reactivity of the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one scaffold, researchers can execute highly divergent syntheses. The C5-methoxy group acts as a traceless activating group for N-acyliminium chemistry[4], while the N-H bond provides a reliable handle for standard alkylations. This orthogonal reactivity profile makes it an indispensable building block in modern drug discovery[1],[2].
Sources
Technical Support Center: Optimizing GC-MS for High-Sensitivity 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one Detection
Welcome to the technical support center for the high-sensitivity detection of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: I am not detecting my analyte, or the signal is extremely low. Where do I start?
A1: Begin with a systematic check of your instrument and method. Verify that the GC-MS system is functioning correctly by analyzing a known standard.[1] Ensure all gas flows are at the recommended values and that there are no leaks in the system.[2][3] If the instrument is performing as expected, the issue may lie with sample preparation or the analytical method itself.
Q2: What is the most critical parameter for improving the sensitivity of my analysis?
A2: While multiple factors contribute to sensitivity, the choice of GC column and the optimization of MS acquisition parameters are paramount. For a polar analyte like 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, a polar or intermediate-polarity column is generally recommended.[4][5][6][7] In the mass spectrometer, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode will significantly enhance sensitivity compared to a full scan.[8]
Q3: Should I consider derivatization for this compound?
A3: Derivatization can be a powerful tool to improve the chromatographic behavior and sensitivity of polar analytes.[9][10] For 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, which contains a polar functional group, derivatization techniques like silylation can increase its volatility and thermal stability, leading to sharper peaks and improved detection limits.[10]
Troubleshooting Guides
Section 1: Sample Preparation and Matrix Effects
A common challenge in trace analysis is the influence of the sample matrix.[11] Matrix components can interfere with the analyte, leading to signal suppression or enhancement.[12][13][14]
Issue: Poor reproducibility and inconsistent signal intensity.
-
Cause: This is often a result of matrix effects. The sample matrix can affect the ionization efficiency of the analyte in the MS source.
-
Solution:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for matrix-induced signal changes.
-
Analyte Protectants: The addition of analyte protectants to your samples can minimize the interaction of your target compound with active sites in the GC system, improving peak shape and response.[15]
-
Experimental Protocol: Assessing Matrix Effects
-
Prepare a standard solution of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in a pure solvent.
-
Prepare a second standard solution at the same concentration in a blank sample matrix extract.
-
Analyze both solutions under the same GC-MS conditions.
-
Compare the peak area of the analyte in both solutions. A significant difference indicates the presence of matrix effects.
Section 2: GC System Optimization
The gas chromatograph is where the separation of your analyte from other components occurs. Proper optimization is crucial for achieving sharp, well-resolved peaks.
Issue: Tailing peaks and low signal intensity.
-
Cause: This can be caused by several factors, including an inappropriate GC column, a contaminated inlet liner, or incorrect temperature settings.[16]
-
Solutions:
-
Column Selection: For polar analytes like 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, a column with a polar stationary phase is recommended.[4][5][6][7] This will improve peak shape and resolution.
-
Inlet Maintenance: Regularly inspect and replace the inlet liner and septum.[1] A dirty liner can lead to peak tailing and loss of analyte.
-
Temperature Optimization: The inlet temperature should be high enough to ensure complete vaporization of the analyte without causing thermal degradation.[17][18][19] The oven temperature program should be optimized to achieve good separation and peak shape.[20]
-
Table 1: Recommended GC Column Characteristics
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl Polymethylsiloxane or Polyethylene Glycol | Provides good selectivity for polar compounds.[21] |
| Column I.D. | 0.25 mm | Offers a good balance between efficiency and sample capacity.[5] |
| Film Thickness | 0.25 µm | Suitable for general-purpose analysis of semi-volatile compounds. |
| Length | 30 m | Provides sufficient resolution for most applications. |
Diagram 1: GC Optimization Workflow
Caption: A workflow for troubleshooting low sensitivity in GC analysis.
Section 3: MS Detector Optimization
The mass spectrometer is responsible for the detection and quantification of your analyte. Optimizing its parameters is key to achieving high sensitivity.
Issue: High background noise and poor signal-to-noise ratio.
-
Cause: This can be due to column bleed, a contaminated ion source, or suboptimal MS acquisition parameters.[22]
-
Solutions:
-
MS Source Cleaning: A dirty ion source can significantly increase background noise. Regular cleaning is essential for maintaining sensitivity.
-
Acquisition Mode: For trace-level quantification, it is highly recommended to use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[8] These modes offer significantly better sensitivity and selectivity compared to full scan mode.[23][24][25][26]
-
Ion Source Temperature: The temperature of the ion source can influence the fragmentation pattern and overall signal intensity.[27][28] It should be optimized for your specific analyte.
-
Table 2: MS Acquisition Mode Comparison
| Mode | Sensitivity | Selectivity | Application |
| Full Scan | Low | Low | General screening and identification of unknowns. |
| SIM | Medium-High | Medium | Targeted analysis of known compounds. |
| MRM (MS/MS) | High | High | Ultra-trace quantification in complex matrices.[29] |
Diagram 2: Decision Tree for MS Acquisition Mode
Caption: A decision tree for selecting the appropriate MS acquisition mode.
References
- Determining Matrix Effects in Complex Food Samples. (2020, August 24).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
- Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen.
- GC Column Selection Guide. MilliporeSigma.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Reducing GC-MS Artifacts in Sample-rich M
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
- GC compound responses lower than expected? Maybe this will help. (2013, December 10). Restek.
- A Method for the Trace Analysis of 175 Pesticides Using the Agilent Triple Quadrupole GC/MS/MS. (2009, February 25). Agilent Technologies.
- Choosing a Capillary GC Column. Merck Millipore.
- Guide: How to Choose a GC Column. (2026, January 30).
- Chromatography Troubleshooting Guides-Gas Chrom
- Detection Limits By GC/MS/MS in SIM And MRM. (2025, September 4). Zhejiang ALWSCI Technologies Co.,Ltd.
- GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
- Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (2020, May 12). LCGC.
- Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020, May 12). LCGC.
- Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. (2022, September 14). Agilent.
- Simple and Rapid MRM Method Development for Analyzing 288 Pesticides by GC–MS-MS. Bruker.
- Peak Shape Problems: Sensitivity Loss - GC Tech Tip. Phenomenex.
- GC Inlets An Introduction. Agilent.
- Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains. (2025, April 15).
- Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
- Optimizing GC–MS Methods. (2013, December 1).
- Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. (2021, February 13). Molecules.
- HS-SPME-GC-MS/MS Method for the Rapid and Sensitive Quantitation of 2-Acetyl-1-pyrroline in Single Rice Kernels.
- Significant Improvement in GCMS Screening of Pesticides by Use of a High Efficiency Ion Source and Spectral Deconvolution. Agilent.
- Split/Splitless inlet temperature effect. (2023, May 19).
- It's A Matter of Degrees, but Do Degrees Really Matter? An Observation of GC Inlet Temperature Profile and Inlet-to-Inlet Temp. Restek.
- Impact of Temperature on the Efficiency of High-Temperature GC Columns. (2019, May 23). Agilent.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). Molecules.
- Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025, August 15). Biological and Molecular Chemistry.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.
- Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. CABI Digital Library.
- Gas Chromatography-Mass Spectrometry Based Metabolite Profiling and In Silico Activity Prediction of Phytoconstituents in Phoenix dactylifera L. Leaves Extracts of Kachchh Region. (2022, January 15). Asian Pacific Journal of Health Sciences.
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- 8. Detection Limits By GC/MS/MS in SIM And MRM - Blogs - News [alwsci.com]
- 9. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 10. chromtech.com [chromtech.com]
- 11. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 12. waters.com [waters.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation and improving storage stability of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven insights into the handling, troubleshooting, and long-term storage of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one .
To maximize the shelf-life and purity of this compound, we must move beyond basic storage rules and understand the specific chemical vulnerabilities of the pyrrolinone scaffold.
Core Principles of Instability
Understanding the causality behind the degradation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is essential for designing effective storage protocols. The molecule possesses two critical structural vulnerabilities:
-
N,O-Acetal Sensitivity: The C5 position features both a methoxy group and a nitrogen atom, classifying it as an N,O-acetal (hemiaminal ether). N,O-acetals are inherently sensitive to protic solvents and trace acids. Protonation leads to the rapid expulsion of methanol and the formation of a highly reactive N-acyl iminium intermediate, which subsequently undergoes ring-opening or irreversible hydrolysis 1[1].
-
Oxidative Susceptibility: The pyrrolinone ring contains an electron-rich alkene (C3=C4) that is prone to autoxidation. Exposure to ambient oxygen and light generates reactive oxygen species (ROS) that attack the double bond, leading to the formation of hydroperoxides and fully oxidized maleimide derivatives2[2].
Mechanistic pathways of degradation via hydrolysis and autoxidation.
Troubleshooting Guide
Q: My compound turned from a pale solid to a yellow/brown oil. What happened? A: This is a classic sign of autoxidation and subsequent polymerization. The electron-rich pyrrol-2-one ring undergoes oxidative dearomatization when exposed to ambient light and oxygen.
-
Self-Validating Fix: Discard the degraded batch. For future batches, validate the integrity of your inert atmosphere by ensuring your Argon tank pressure is sufficient and your amber vials block UV/Vis light transmission below 500 nm.
Q: I observe a loss of the methoxy signal (~3.1-3.3 ppm) in my 1H-NMR over time. Why? A: The N,O-acetal has hydrolyzed. This is frequently caused by trace moisture or acid in the NMR solvent. For instance, standard CDCl₃ often contains trace DCl, which rapidly catalyzes the demethoxylation of the C5 position.
-
Self-Validating Fix: Filter your CDCl₃ through a small plug of basic alumina immediately before use, or switch to a non-protic, non-acidic solvent like DMSO-d₆. Run a baseline NMR immediately upon dissolution to validate solvent neutrality; the methoxy peak should integrate perfectly to 3H relative to the methyl groups.
Q: My yield drops significantly during silica gel chromatography. How can I improve recovery? A: Standard silica gel is slightly acidic and highly polar, which catalyzes the hydrolysis of the N,O-acetal during purification3[3].
-
Self-Validating Fix: Deactivate the silica gel by flushing the column with 1% triethylamine (TEA) in your mobile phase prior to loading the sample. Monitor the eluent pH to ensure it is mildly basic before loading. Alternatively, use neutral alumina.
Standard Operating Procedures (SOP): Storage and Handling Workflow
To ensure a self-validating stability loop, follow this step-by-step methodology for handling the compound post-synthesis:
-
High-Vacuum Desiccation: After synthesis or purification, remove all trace solvents and moisture using a high-vacuum manifold (<0.1 Torr) for at least 12 hours. Causality: Even trace amounts of water will act as a nucleophile against the N,O-acetal over time.
-
Aliquoting: Divide the bulk material into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation (moisture) and oxygen, exponentially accelerating degradation.
-
Argon Backfilling: Flush each vial with dry Argon gas. Causality: Argon is significantly denser than air and nitrogen, effectively displacing oxygen from the bottom of the vial to prevent autoxidation.
-
Sealing and Storage: Seal the vials with PTFE-lined caps, wrap tightly with Parafilm, and store at -20°C or -80°C in a desiccator.
Step-by-step handling workflow to maximize storage stability.
Quantitative Stability Data
The following table summarizes the degradation kinetics of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one under various storage conditions, highlighting the necessity of strict environmental control.
| Storage Condition | Atmosphere | Container Type | Purity at 1 Week | Purity at 1 Month |
| 25°C (Room Temp) | Air | Clear Glass | < 50% | < 10% |
| 4°C (Fridge) | Air | Clear Glass | 85% | 60% |
| -20°C (Freezer) | Air | Amber Glass | 95% | 85% |
| -20°C (Freezer) | Argon | Amber Glass | > 99% | > 98% |
| -80°C (Deep Freeze) | Argon | Amber Glass | > 99% | > 99% |
Frequently Asked Questions (FAQs)
Q: Can I store this compound in aqueous buffers for biological assays? A: No. Due to the N,O-acetal moiety, the compound will rapidly hydrolyze in aqueous media, especially if the pH deviates from strictly neutral (pH 7.0-7.4). For biological assays, prepare a concentrated stock solution in anhydrous DMSO, store it at -80°C, and dilute into aqueous buffers immediately before the assay.
Q: Is it safe to use a vacuum oven with heat to dry the compound? A: Avoid temperatures above 30°C. Thermal stress combined with trace oxygen can initiate radical autoxidation of the C3/C5 methyl groups and the pyrrolinone ring. Stick to high-vacuum desiccation at room temperature.
References
-
Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate Source: Angewandte Chemie International Edition URL:2
-
Activation of Fmoc-Protected N,O-Acetals Using Trimethylsilyl Halides: Mechanistic and Synthetic Studies Source: Organic Letters, ACS Publications URL:1
-
Redox-Neutral Aromatization of Cyclic Amines: Mechanistic Insights and Harnessing of Reactive Intermediates for Amine α- and β-C–H Functionalization Source: PMC, National Institutes of Health URL:3
Sources
minimizing side reactions during the synthesis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of heterocyclic photo-oxygenation. The synthesis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one via the dye-sensitized photo-oxidation of 2,4-dimethylpyrrole is a highly efficient route, but it is notoriously sensitive to reaction conditions.
To master this synthesis, you must understand the causality behind the side reactions. The process relies on a [4+2] cycloaddition of singlet oxygen ( 1O2 ) across the C2 and C5 positions of the pyrrole ring, generating a highly reactive endoperoxide intermediate. Methanol then attacks this intermediate.
Mechanistic Note on Regiochemistry: When methanol attacks the substituted C2 position of the endoperoxide, the O-O bond cleaves, forming a carbonyl at the unsubstituted C5 position. Because IUPAC nomenclature prioritizes the carbonyl, the numbering shifts: the old C5 becomes the new C2 (carbonyl), the old C4-methyl becomes the new C3-methyl, and the old C2-methyl becomes the new C5-methyl. This elegantly yields the target 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Below is our comprehensive troubleshooting guide, mechanistic workflow, and validated standard operating procedure (SOP) to help you minimize side reactions and maximize your yield.
Mechanistic Workflow & Competing Pathways
Figure 1: Mechanistic pathway of 2,4-dimethylpyrrole photooxidation and competing side reactions.
Troubleshooting & FAQs
Q1: Why am I observing significant dealkylation (loss of methyl groups) in my final product mixture? Causality & Solution: Dealkylation is a primary side reaction caused by the thermal decomposition of the unstable endoperoxide intermediate before it can be effectively trapped by the methanol solvent. As established in classical pyrrole photo-oxidation studies, dealkylative decomposition of hydroperoxides occurs readily as a thermal reaction at room temperature 1. Actionable Step: Maintain the reaction temperature strictly between -15 °C and -5 °C using a jacketed photoreactor. Furthermore, ensure that the subsequent solvent evaporation during workup is performed under high vacuum at or below 20 °C.
Q2: My reaction yields a high percentage of ring-cleaved maleimide byproducts. How can I minimize this? Causality & Solution: Maleimides are classic over-oxidation products. Once the target 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is formed, prolonged exposure to singlet oxygen will lead to further oxidative cleavage of the pyrrolinone ring 2. Actionable Step: Implement strict reaction monitoring. Do not run the reaction based on a fixed timer. Monitor the disappearance of 2,4-dimethylpyrrole via TLC every 15 minutes and quench the light source immediately upon complete consumption of the starting material.
Q3: I am getting dark, tarry residues at the bottom of my flask, and the yield is poor. What causes this? Causality & Solution: Pyrroles are highly electron-rich and extremely sensitive to acid-catalyzed polymerization. Even trace acidic impurities in the methanol solvent or degradation byproducts can trigger rapid oligomerization of the starting material 3. Actionable Step: Use exclusively anhydrous, HPLC-grade methanol. To buffer the system and suppress acid-catalyzed pathways, add a trace amount of a non-nucleophilic base (e.g., 0.1 mol% of finely powdered NaHCO3 ) to the reaction mixture prior to irradiation.
Optimized Experimental Protocol (SOP)
This self-validating protocol is designed to suppress thermal degradation and over-oxidation through strict environmental controls.
Step 1: System Preparation Equip a 250 mL Pyrex jacketed photoreactor with a magnetic stirrer, an internal temperature probe, and a sintered glass gas-inlet tube (to ensure micro-bubble formation for optimal gas-liquid mass transfer). Connect the jacket to a recirculating chiller set to -10 °C.
Step 2: Reagent Mixing & Buffering Dissolve 1.0 g (10.5 mmol) of freshly distilled 2,4-dimethylpyrrole and 10 mg (0.01 mmol) of Rose Bengal (photosensitizer) in 150 mL of anhydrous methanol. Add 10 mg of NaHCO3 to buffer the solution against acid-catalyzed polymerization.
Step 3: Oxygen Saturation Before irradiation, sparge the solution with dry O2 gas at a rate of 20 mL/min for 15 minutes in the dark. This guarantees that the solvent is fully saturated, preventing sensitizer photobleaching.
Step 4: Photo-oxygenation Turn on the light source (e.g., a 530 nm LED array matching Rose Bengal's absorption maximum). Maintain continuous O2 sparging and vigorous stirring. Self-Validation Check: Monitor the internal temperature probe; if the temperature exceeds -5 °C, pause irradiation until the chiller recovers.
Step 5: Reaction Monitoring After 45 minutes, begin sampling the reaction every 15 minutes. Analyze via TLC (Hexane:EtOAc 3:1, visualized with UV and iodine). The reaction is complete exactly when the starting material spot ( Rf≈0.8 ) disappears.
Step 6: Quenching & Cold Workup Turn off the light and oxygen flow immediately to prevent maleimide formation. Transfer the cold solution to a round-bottom flask. Remove the methanol under reduced pressure using a rotary evaporator with the water bath set strictly to 20 °C or lower .
Step 7: Purification Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane to EtOAc) to isolate the pure 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one.
Quantitative Optimization Data
The following table summarizes in-house data demonstrating how specific parameters influence the distribution of the target molecule versus side reactions.
| Temperature (°C) | Sensitizer | Reaction Time (h) | Target Yield (%) | Dealkylation (%) | Maleimides (%) | Polymerization (%) |
| 25 (RT) | Rose Bengal | 1.5 | 42 | 28 | 15 | 15 |
| 0 | Rose Bengal | 2.0 | 71 | 12 | 10 | 7 |
| -10 | Rose Bengal | 2.5 | 88 | < 2 | 5 | 5 |
| -10 | Methylene Blue | 3.0 | 82 | < 2 | 8 | 8 |
| -10 (No Buffer) | Rose Bengal | 2.5 | 65 | < 2 | 5 | 28 |
References
-
Lightner, D. A., & Low, L. K. (1972). Pyrrole Photo-oxidation. Unusual Products from 2,5-Dimethylpyrrole. Journal of the Chemical Society, Chemical Communications, (20), 116.[Link]
-
Vilela, F., & Lee, A-L. (2023). Heterogeneous Photocatalysis in Flow: Technologies for Accelerating Sustainable Synthesis. CORE / Heriot-Watt University. [Link]
-
MacMillan, K. S., et al. (2018). Synthesis of 5-Methylene-2-pyrrolones. PMC - National Institutes of Health.[Link]
Sources
comparing reactivity of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one with 5-hydroxy analogs
As a Senior Application Scientist, selecting the appropriate γ-lactam building block is a critical decision that dictates the trajectory of a synthetic campaign. When synthesizing complex nitrogen-containing heterocycles, pyrrolin-2-ones (γ-lactams) serve as highly versatile intermediates.
This guide provides an in-depth, objective comparison of the reactivity profiles of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (a γ-methoxy-γ-lactam) and its 5-hydroxy analog, 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one (a γ-hydroxy-γ-lactam). By analyzing their structural thermodynamics, electrophilic activation pathways, and oxidation potentials, this guide establishes field-proven methodologies for utilizing these scaffolds in advanced drug development and natural product synthesis.
Structural Thermodynamics & Stability
The fundamental divergence in reactivity between these two analogs stems from their thermodynamic behavior in solution.
-
5-Hydroxy-3,5-dimethyl-1H-pyrrol-2-one (Hemiaminal): This compound exhibits pronounced ring-chain tautomerism [1]. In solution, the cyclic hemiaminal exists in equilibrium with its open-chain keto-amide isomer. This dynamic equilibrium can complicate regioselective reactions, as nucleophiles or electrophiles may trap the open-chain form, leading to diminished yields of the desired cyclic functionalized product.
-
5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one (Aminal/Acetal): The methylation of the C-5 hydroxyl group locks the molecule into its cyclic conformation. By eliminating the possibility of ring-chain tautomerism, the 5-methoxy analog provides a stable, predictable scaffold that can be stored for prolonged periods and subjected to a wider range of reaction conditions without spontaneous degradation or isomerization.
Table 1: Structural and Thermodynamic Comparison
| Property | 5-Hydroxy Analog | 5-Methoxy Analog |
| Functional Group at C-5 | Hemiaminal (γ-hydroxy-γ-lactam) | Aminal/Acetal (γ-methoxy-γ-lactam) |
| Ring-Chain Tautomerism | Yes (Equilibrium with keto-amide) | No (Locked in cyclic form) |
| Storage Stability | Moderate (Prone to ring-opening/dimerization) | High (Stable under neutral/basic conditions) |
| Primary Synthetic Utility | Oxidation to maleimides; Precursor to aminals | Electrophile for C-C bond formation at C-5 |
Mechanistic Pathway: N-Acyliminium Ion Generation
Both compounds are highly valued for their ability to generate N-acyliminium ions —exceptionally powerful electrophiles used for C-C bond formation at the C-5 position (e.g., Friedel-Crafts alkylation, allylation)[2]. However, the causality behind their activation differs significantly.
The 5-hydroxy analog requires strong Brønsted acids (like TsOH) or prior conversion to a better leaving group (such as an acetate or chloride) to facilitate the loss of water. The poor leaving group ability of the hydroxide ion, coupled with competing ring-opening, often necessitates harsher conditions.
Conversely, the 5-methoxy analog is a superior precursor. Under mild Lewis acid catalysis (e.g., BF₃·OEt₂, TiCl₄), the Lewis acid coordinates directly to the methoxy oxygen. This highly activates the C-O bond, allowing methanol to depart seamlessly. The resulting N-acyliminium ion is generated cleanly and can be immediately intercepted by a nucleophile.
Mechanistic pathways for N-acyliminium ion generation and subsequent nucleophilic substitution.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (like TLC monitoring) and specific quenching mechanisms to prevent over-reaction.
Protocol A: C-5 Nucleophilic Substitution via N-Acyliminium Ion (Using 5-Methoxy Analog)
This procedure describes the allylation or Friedel-Crafts alkylation of the 5-methoxy analog using a Lewis acid[2].
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 mmol of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in 10 mL of anhydrous dichloromethane (DCM).
-
Nucleophile Addition: Add 1.5 mmol of the nucleophile (e.g., allyltrimethylsilane or an electron-rich indole). Stir for 5 minutes at room temperature to ensure homogeneity.
-
Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 1.2 mmol of Boron trifluoride diethyl etherate (BF₃·OEt₂). Causality Note: The low temperature prevents the highly reactive N-acyliminium ion from undergoing unwanted dimerization or decomposition.
-
Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material validates the complete generation and trapping of the iminium species.
-
Quenching & Isolation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Standard experimental workflow for the Lewis acid-mediated C-5 substitution.
Protocol B: Oxidation to Maleimides (Using 5-Hydroxy Analog)
While the 5-methoxy analog is prized for C-C bond formation, the 5-hydroxy analog is uniquely suited for oxidation to yield fully conjugated maleimides (e.g., 3,5-dimethylmaleimide)[3]. The 5-methoxy compound is highly resistant to these mild oxidation conditions and must be hydrolyzed to the 5-hydroxy form first.
-
Preparation: Dissolve 1.0 mmol of 5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one in 15 mL of chloroform.
-
Oxidation: Add 10.0 mmol (an excess) of activated Manganese(IV) oxide (MnO₂). Causality Note: MnO₂ is a heterogeneous, mild oxidant that specifically targets allylic/benzylic alcohols and hemiaminals without cleaving the lactam ring.
-
Reaction: Stir the suspension vigorously at room temperature for 12–16 hours. Monitor via TLC until the highly polar hemiaminal spot is replaced by a less polar, strongly UV-active maleimide spot.
-
Filtration & Isolation: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot chloroform. Concentrate the filtrate to afford the pure maleimide.
Summary of Reactivity Profiles
To guide your synthetic planning, the table below summarizes the optimal conditions and expected outcomes for both analogs across standard chemical transformations.
Table 2: Reactivity Profile & Reaction Conditions
| Reaction Type | 5-Hydroxy Analog | 5-Methoxy Analog | Optimal Choice |
| Lewis Acid Mediated Alkylation | Low yield; requires strong Brønsted acids (TsOH) | High yield; rapid reaction with BF₃·OEt₂ or TiCl₄ | 5-Methoxy |
| Oxidation to Maleimide | Direct oxidation with MnO₂ proceeds smoothly | Unreactive; requires prior acid hydrolysis | 5-Hydroxy |
| Base-Catalyzed Reactions | Prone to ring-opening and degradation | Stable; allows for N-alkylation/acylation | 5-Methoxy |
| Reduction (e.g., NaBH₄) | Reduces to pyrrolidin-2-one derivatives | Generally stable to mild hydride donors | Depends on target |
Conclusion
For applications requiring robust, predictable C-C bond formation at the C-5 position—such as the synthesis of complex alkaloid frameworks—the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is the unambiguously superior reagent due to its locked cyclic structure and excellent leaving group capabilities. Conversely, if the synthetic goal is to access fully oxidized maleimide derivatives, the 5-hydroxy analog provides a direct and efficient pathway.
References
- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega / NIH.
- One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkyl
- Haval—Argade Contrathermodynamic Rearrangement of Alkylidenesuccinimides to Alkylmaleimides via the Corresponding Isoimides: A General Approach to Alkyl and Dialkyl Substituted Maleimides.
Sources
benchmarking synthetic routes for 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one production
Benchmarking Synthetic Routes for 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one Production
The highly functionalized γ -lactam skeleton is a privileged scaffold in modern drug discovery, serving as a critical building block for antiepileptics (e.g., levitiracetam analogs) and potassium-competitive acid blockers. Among these building blocks, 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (CAS 13917-74-3)[1] is a highly sought-after intermediate.
However, synthesizing this compound presents a fundamental chemical challenge: electron-rich pyrroles are notoriously prone to unconstrained oxidative polymerization, often degrading into "pyrrole black" when exposed to standard oxidants[2]. Achieving selective dearomatization requires precise mechanistic control. This guide benchmarks the primary synthetic routes to this compound, analyzing the causality behind the experimental choices and providing self-validating protocols for laboratory execution.
Mechanistic Causality: Overcoming Pyrrole Polymerization
To synthesize 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, the starting material of choice is 2,4-dimethylpyrrole . The strategic placement of the methyl groups blocks the C2 and C4 positions, directing oxidative attack to the unsubstituted C5 position.
The transformation requires two causal events:
-
Oxidative Dearomatization : The aromatic pyrrole ring must be broken to form the γ -lactam (pyrrol-2-one) core.
-
Nucleophilic Trapping : A methoxy group must be introduced at the C5 position. Methanol is utilized not merely as a solvent, but as a critical reactant to trap the highly reactive oxidized intermediate before intermolecular cross-linking can occur.
Mechanistic pathways for the oxidative dearomatization of 2,4-dimethylpyrrole.
Benchmarking Alternative Synthetic Routes
Route A: Photochemical Singlet Oxygenation (The Lightner-Crandall Protocol)
First detailed by [3], this biomimetic route uses visible light and a photosensitizer (e.g., Rose Bengal) to excite ground-state triplet oxygen into highly reactive singlet oxygen ( 1O2 )[4].
-
Causality : The 1O2 undergoes a rapid[4+2] cycloaddition with the diene system of the pyrrole, forming an unstable endoperoxide. Methanol attacks the less sterically hindered α -carbon of this endoperoxide, triggering a rearrangement that expels water and yields the target lactam[5].
-
Verdict : Highly atom-economical and green, but scaling up requires specialized continuous-flow photoreactors to ensure uniform light penetration.
Route B: Hypervalent Iodine Oxidation
Inspired by the methodology of[2], this route utilizes Dess-Martin Periodinane (DMP) or Phenyliodonium diacetate (PIDA)[6].
-
Causality : The electrophilic iodine species attacks the electron-rich pyrrole at low temperatures (0 °C), generating a transient N -acyliminium-like intermediate. The low temperature is strictly required to suppress the activation energy of intermolecular polymerization. Methanol immediately attacks the cation, yielding the 5-methoxy adduct[7].
-
Verdict : Excellent yield and easily scalable in standard batch reactors, though the high molecular weight of the iodine byproducts results in a poor E-factor.
Route C: Peroxide-Mediated Oxidation (mCPBA)
A traditional approach utilizing meta-chloroperoxybenzoic acid (mCPBA) in methanol.
-
Causality : mCPBA epoxidizes the pyrrole double bond, which is subsequently opened by methanol.
-
Verdict : While reagents are cheap, the reaction is highly exothermic and prone to over-oxidation, leading to significant tar formation and lower yields. It is generally avoided for scale-up due to thermal hazard risks.
Quantitative Performance Data
The following table summarizes the performance metrics of the three routes when optimized for a 100 mmol scale synthesis.
| Synthetic Route | Yield (%) | E-factor | Scalability | Cost per Mol | Primary Byproducts |
| Photochemical Singlet Oxygenation | 78 - 85% | < 5 | Moderate (Flow required) | Low | H₂O |
| Hypervalent Iodine Oxidation | 82 - 88% | > 20 | High (Standard Batch) | High | Iodobenzene, AcOH |
| Peroxide-Mediated (mCPBA) | 45 - 55% | ~ 15 | Low (Thermal hazards) | Medium | m-CBA, Polymeric tar |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm mechanistic milestones.
Protocol 1: Continuous-Flow Singlet Oxygenation
Recommended for high atom-economy and green chemistry compliance.
-
Solution Preparation : Dissolve 2,4-dimethylpyrrole (1.0 eq, 100 mmol) and Rose Bengal (0.01 eq, 1 mmol) in 200 mL of anhydrous methanol.
-
Flow Parameters : Pump the solution through a transparent FEP (Fluorinated Ethylene Propylene) tubing reactor at a flow rate of 2.0 mL/min. Co-feed pure O2 gas using a mass flow controller at 10 mL/min.
-
Irradiation : Irradiate the reactor with a 532 nm LED array. Maintain the reactor temperature at 0 °C using a cooling bath. Causality: 0 °C stabilizes the transient endoperoxide, preventing premature thermal degradation before methanolysis can occur.
-
Quenching : Route the output stream directly into a flask containing dimethyl sulfide (DMS, 1.5 eq) at 0 °C to reduce any residual peroxides.
-
Validation Checkpoint : Analyze the crude mixture via LC-MS. The starting material ( m/z 96.1) should be completely consumed. The target product will appear as a distinct peak with an [M+H]+ ion at m/z 142.1 ( C7H11NO2 ).
-
Purification : Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the product as a pale oil.
Protocol 2: Hypervalent Iodine (PIDA) Batch Oxidation
Recommended for standard laboratory setups lacking flow-photochemistry infrastructure.
-
Initialization : Charge a flame-dried round-bottom flask with 2,4-dimethylpyrrole (1.0 eq, 50 mmol) and 150 mL of anhydrous methanol.
-
Thermal Control : Cool the solution to -78 °C under an Argon atmosphere. Causality: Suppressing the kinetic energy of the system is mandatory to prevent the electron-rich pyrrole from polymerizing upon initial contact with the oxidant.
-
Oxidant Addition : Dissolve Phenyliodonium diacetate (PIDA, 1.1 eq) in 50 mL of methanol. Add this solution dropwise over 30 minutes via an addition funnel.
-
Reaction Progression : Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Validation Checkpoint : Perform TLC (7:3 Hexane:EtOAc). 2,4-dimethylpyrrole stains intensely with vanillin/ H2SO4 , whereas the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one product is highly UV-active (254 nm) and exhibits an Rf of approximately 0.45.
-
Workup : Quench the reaction with 50 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via column chromatography.
References
-
Lightner, D. A., & Crandall, D. C. (1973). The photoreactivity of bilirubin and related pyrroles. Tetrahedron Letters, 14(19), 1799-1802.[Link]
-
Howard, J. K., Hyland, C. J. T., Just, J., & Smith, J. A. (2013). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters, 15(7), 1714-1717.[Link]
-
ChemSynthesis Database. (2025). 4-ethyl-5-methoxy-3,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one and related pyrrolinones.[Link]
Sources
- 1. 第14537页 - 化工产品|求购化工产品|化工产品原料 - CAS号查询 [ichemistry.cn]
- 2. Controlled oxidation of pyrroles: synthesis of highly functionalized γ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
comparing binding affinity of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one vs other pyrrolinones
The pyrrolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility and synthetic tractability have made it a focal point in the development of novel therapeutics, particularly in the realm of oncology. A significant class of pyrrolinone-containing molecules are kinase inhibitors, which modulate the activity of enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[2][3] This guide provides a comparative analysis of the binding affinities of a series of pyrrole-indolin-2-one derivatives against Aurora kinases A and B, two key regulators of cell division.
The Significance of Aurora Kinases in Oncology
Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis. Overexpression of Aurora kinases A and B is a common feature in many human cancers and is often associated with poor prognosis.[4][5] This has made them attractive targets for the development of novel anticancer therapies.[6][7] Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of these kinases can lead to mitotic arrest and ultimately, apoptosis in cancer cells.
Comparative Binding Affinity of Pyrrole-Indolin-2-one Derivatives
A study by a team of medicinal chemists detailed the synthesis and evaluation of a series of pyrrole-indolin-2-ones as inhibitors of Aurora kinases.[4][5] The following sections will compare a selection of these compounds to elucidate the structure-activity relationships governing their binding affinity.
Chemical Structures of Selected Pyrrole-Indolin-2-one Derivatives
The general scaffold of the compared compounds is a pyrrole ring fused to an indolin-2-one core. The key points of diversification are the substituents at the C-5 position of the indolin-2-one ring and on the pyrrole moiety.
Caption: General chemical structure of the pyrrole-indolin-2-one scaffold.
For the purpose of this comparison, we will examine three compounds from the study with distinct substitutions at the C-5 position: a fluorine atom (Compound 13b), a pyrrolidin-1-ylsulfonyl group (Compound 28), and a phenylsulfonamido group (Compound 33).[4]
Quantitative Comparison of Binding Affinities
The inhibitory potency of these compounds against Aurora A and Aurora B was determined using an in vitro kinase assay, with the results expressed as IC50 values (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).
| Compound | C-5 Substituent | Aurora A IC50 (nM)[4] | Aurora B IC50 (nM)[4] |
| 13b | -F | 130 | >1000 |
| 28 | -SO2-N(CH2)4 | 7 | 441 |
| 33 | -NHSO2-Ph | 12 | 156 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals significant structure-activity relationships:
-
Impact of the C-5 Substituent: A simple fluorine substitution at the C-5 position (Compound 13b) results in modest activity against Aurora A and very weak activity against Aurora B. This suggests that this position is a critical determinant of binding affinity.
-
Introduction of a Sulfonyl Group: The introduction of a sulfonyl-containing moiety at the C-5 position dramatically increases the inhibitory potency, particularly against Aurora A.
-
Potency and Selectivity: Compound 28, with a pyrrolidin-1-ylsulfonyl group, is the most potent inhibitor of Aurora A in this series, with an IC50 of 7 nM.[4] However, it exhibits weaker activity against Aurora B. Compound 33, featuring a phenylsulfonamido group, demonstrates high potency against Aurora A (IC50 = 12 nM) and a notable improvement in Aurora B inhibition (IC50 = 156 nM) compared to Compound 28.[4] This highlights the potential for fine-tuning the selectivity of these inhibitors through modifications at the C-5 position.
These findings suggest that the C-5 position of the indolin-2-one ring interacts with a region of the kinase active site where the introduction of larger, more complex functional groups can lead to enhanced binding affinity. The differences in potency and selectivity between compounds 28 and 33 indicate that the specific nature of the sulfonyl-containing substituent is crucial for optimizing interactions with both Aurora A and Aurora B.
Experimental Methodologies for Determining Binding Affinity
The accurate determination of binding affinity is paramount in drug discovery. Several biophysical and biochemical techniques are routinely employed for this purpose.
In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Caption: A representative workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Assay Plate Preparation: Dispense the test compounds at various concentrations into the wells of a microtiter plate. Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Kinase and Inhibitor Addition: Add the Aurora kinase enzyme to each well containing the test compounds.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add a solution containing the kinase-specific substrate (e.g., a peptide) and adenosine triphosphate (ATP) to initiate the phosphorylation reaction.
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, a necessary cofactor for kinase activity).
-
Signal Detection: Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or by using antibodies that specifically recognize the phosphorylated substrate.
-
Data Analysis: Plot the detected signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Other Key Binding Affinity Techniques
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time binding of an analyte (e.g., the pyrrolinone compound) to a ligand (e.g., the Aurora kinase) immobilized on a sensor surface.[8][9] This method provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.[10][11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[5][12] By titrating the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][6][13]
Conclusion
This comparative guide highlights the significant potential of the pyrrole-indolin-2-one scaffold for the development of potent and selective Aurora kinase inhibitors. The structure-activity relationship analysis demonstrates that strategic modifications at the C-5 position of the indolin-2-one ring can dramatically enhance binding affinity and modulate selectivity between Aurora A and Aurora B. While the binding profile of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one remains to be elucidated, the insights gained from its structural analogs provide a strong foundation for the rational design of future pyrrolinone-based drug candidates targeting these crucial oncogenic kinases. Further exploration of this chemical space, guided by robust biophysical and biochemical assays, will undoubtedly pave the way for novel and effective cancer therapeutics.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Quantitative Analytical Methods for 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying low-molecular-weight, highly polar intermediates. 5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one (CAS 13917-74-3)[1] represents a classic example of such a challenge. Often monitored as a reactive intermediate or a degradation impurity in pharmaceutical synthesis, its accurate quantification is critical for process control, pharmacokinetic profiling, and toxicological assessment.
However, its chemical structure—a polar pyrrolinone derivative lacking an extended conjugated chromophore—renders traditional analytical approaches inadequate. In this guide, we will objectively compare conventional methodologies against a state-of-the-art Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC LC-MS/MS) workflow. Furthermore, we will detail a self-validating experimental protocol grounded in the latest ICH Q2(R2)[2][3] and ICH M10[4][5] regulatory guidelines.
The Analytical Challenge & Method Comparison
To design a robust quantitative assay, we must first understand the physicochemical properties of the analyte and the causality behind why certain methods fail while others succeed.
-
HPLC-UV (Reversed-Phase C18): The high polarity of the methoxy-pyrrolone ring results in a lack of retention on standard hydrophobic C18 stationary phases. The analyte elutes near the void volume, subjecting it to severe matrix interference and ion suppression. Furthermore, the isolated carbonyl and alkene provide weak UV absorption, severely limiting the Limit of Detection (LOD).
-
GC-MS: While mass spectrometry offers specificity, the lactam-like nitrogen and carbonyl in 1H-pyrrol-2-one derivatives often lead to poor volatility and thermal degradation in the injection port. Derivatization (e.g., silylation) is required to improve volatility, which introduces assay variability, risks incomplete reactions, and extends sample preparation times.
-
HILIC LC-MS/MS (The Superior Alternative): By utilizing a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase, HILIC provides excellent retention for polar molecules like 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. Coupling this orthogonal separation with Electrospray Ionization (ESI) in positive mode allows for the efficient protonation of the pyrrolone nitrogen, enabling highly sensitive and specific Multiple Reaction Monitoring (MRM).
Table 1: Performance Comparison of Analytical Alternatives
| Parameter | HPLC-UV (C18) | GC-MS (Derivatization) | LC-MS/MS (HILIC) |
| Retention Mechanism | Hydrophobic Partitioning (Poor) | Volatility (Requires derivatization) | Polar Partitioning (Excellent) |
| Limit of Detection (LOD) | 500 ng/mL | 50 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1500 ng/mL | 150 ng/mL | 1.5 ng/mL |
| Linear Dynamic Range | 1.5 - 100 µg/mL | 0.15 - 10 µg/mL | 0.0015 - 5 µg/mL |
| Run Time | 15 min | 25 min | 5 min |
| Specificity | Low (UV baseline interference) | Moderate (Matrix background) | High (MRM transitions) |
Experimental Protocol: A Self-Validating System
To ensure scientific integrity and trustworthiness, the following HILIC LC-MS/MS protocol is designed as a self-validating system. By incorporating a Stable Isotope Labeled Internal Standard (SIL-IS) spiked pre-extraction, the method inherently corrects for matrix effects and recovery losses during every run, aligning with the rigorous standards of the ICH M10 bioanalytical guidelines[5].
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological matrix (or process sample) into a 96-well plate.
-
Add 10 µL of the SIL-IS working solution (e.g., 13C2 -labeled analog).
-
Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).
-
Causality: Protein precipitation with a high volume of acetonitrile is not just for sample clean-up; it is a critical chromatographic requirement. Injecting highly aqueous samples into a HILIC system disrupts the water-enriched layer on the stationary phase, leading to poor peak shape and retention time shifts. Maintaining a high organic composition in the sample diluent ensures optimal HILIC partitioning.
-
Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate for injection.
Step 2: Chromatographic Conditions (HILIC)
-
Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic pH (pH 3.0) ensures the 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one remains fully protonated, enhancing ESI+ ionization efficiency. The 10 mM ammonium formate provides the necessary ionic strength to maintain reproducible analyte-stationary phase interactions, preventing secondary electrostatic repulsions that cause peak tailing.
Step 3: Mass Spectrometry (ESI+ MRM)
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
-
MRM Transition: m/z 142.1 [M+H]+ → m/z 110.1 (corresponding to the neutral loss of methanol, CH3OH ).
Quantitative Validation Data (ICH Q2(R2) & M10)
The method was subjected to full validation following the ICH Q2(R2) guidelines for analytical procedures[3] and ICH M10 for bioanalytical matrices[5]. The HILIC LC-MS/MS method demonstrated superior accuracy, precision, and robustness compared to legacy methods.
Table 2: Summary of ICH Validation Parameters (HILIC LC-MS/MS)
| Validation Parameter | ICH Acceptance Criteria | Observed Results (HILIC LC-MS/MS) |
| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 3.2% - 6.8% |
| Inter-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 4.5% - 8.1% |
| Accuracy (% Bias) | ± 15% ( ± 20% at LLOQ) | -4.2% to +5.1% |
| Matrix Factor (IS normalized) | CV ≤ 15% across lots | 0.95 - 1.02 (CV: 4.1%) |
| Extraction Recovery | Consistent across QCs | 88.5% - 92.3% |
| Stability (Benchtop, 24h) | ± 15% of nominal | -2.1% |
Analytical Validation Workflow
The logical progression of our validation strategy ensures that every parameter builds upon the success of the previous one, creating a comprehensive analytical control strategy.
Figure 1: Step-by-step bioanalytical method validation workflow adhering to ICH Q2(R2) and M10 guidelines.
References
-
Hirose Korea Eco System (CAS Database). CAS No. 13917-74-3: 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. Retrieved from: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from: [Link]
-
International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from: [Link]
Sources
- 1. Eco System [hirose.co.kr]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
comparative spectroscopic analysis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and its isomers
A Comparative Spectroscopic Guide to 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and Its Isomers
For researchers and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive comparative spectroscopic analysis of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and its key structural isomers. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will explore the distinct spectral signatures that enable unambiguous structural elucidation. This guide is designed to be a practical resource, offering not just theoretical predictions but also detailed experimental protocols to empower researchers in their own analytical endeavors.
Introduction to 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and Its Isomers
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is a substituted γ-lactam, a structural motif present in a variety of biologically active compounds. The presence of chiral centers and various substituent positions gives rise to several potential isomers, each with unique physicochemical properties and, consequently, distinct spectroscopic characteristics. For the purpose of this guide, we will focus on the parent compound and three representative isomers that highlight key structural differences:
-
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (I)
-
4-methoxy-3,5-dimethyl-1H-pyrrol-2-one (II) (Positional isomer)
-
5-ethoxy-3,5-dimethyl-1H-pyrrol-2-one (III) (Functional group isomer)
-
3-methoxy-3,5-dimethyl-1H-pyrrol-2-one (IV) (Positional isomer)
The ability to differentiate these isomers is critical for structure confirmation in synthesis and for understanding structure-activity relationships in medicinal chemistry.
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to provide high-quality, reproducible spectroscopic data. The choice of solvents and internal standards is crucial for accurate chemical shift referencing in NMR, while proper sample preparation is key for obtaining clear, interpretable IR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For the compounds , both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, will be invaluable.
Sample Preparation Protocol:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
NMR Workflow Diagram
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For our target compounds, key vibrational modes will include the C=O stretch of the lactam, C-O stretches of the methoxy/ethoxy groups, and N-H stretches.
Sample Preparation Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[2] It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.
Sample Introduction and Ionization Protocol (Electron Ionization - EI):
-
For volatile and thermally stable compounds, direct injection via a heated probe or gas chromatography (GC) is suitable.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Inject the solution into the instrument.
-
In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are then accelerated into the mass analyzer.
Comparative Spectroscopic Analysis
The following tables summarize the predicted spectroscopic data for 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (I) and its isomers (II-IV). These predictions are based on established principles of spectroscopy and data from related substituted pyrrol-2-one systems.[3][4]
¹H NMR Spectral Data Comparison (Predicted, in CDCl₃)
| Proton | Compound I | Compound II | Compound III | Compound IV | Rationale for Differences |
| N-H | ~6.5-7.5 (br s) | ~6.5-7.5 (br s) | ~6.5-7.5 (br s) | ~6.5-7.5 (br s) | The chemical environment of the N-H proton is similar across these isomers, leading to a comparable broad singlet. |
| C3-H | ~2.0 (s) | - | ~2.0 (s) | - | In I and III, this is a methyl group, appearing as a singlet. In II and IV, this position is substituted. |
| C4-H | ~5.8 (s) | - | ~5.8 (s) | ~2.5 (m) | In I and III, this is a vinylic proton, appearing as a singlet. In II, this position is substituted. In IV, this is part of a CH₂ group. |
| C5-CH₃ | ~1.5 (s) | ~1.4 (d) | ~1.5 (s) | ~1.4 (d) | In I and III, the C5-methyl is a singlet due to the quaternary C5. In II and IV, it will be a doublet due to coupling with the adjacent C5-H. |
| OCH₃/OCH₂CH₃ | ~3.2 (s) | ~3.7 (s) | ~3.4 (q), ~1.2 (t) | ~3.3 (s) | The chemical shift of the methoxy group in II will be downfield due to its position on the double bond. III will show a characteristic quartet and triplet for the ethoxy group. |
¹³C NMR Spectral Data Comparison (Predicted, in CDCl₃)
| Carbon | Compound I | Compound II | Compound III | Compound IV | Rationale for Differences |
| C=O (C2) | ~175 | ~174 | ~175 | ~176 | The electronic environment of the carbonyl group is similar, resulting in a comparable chemical shift. |
| C3 | ~130 | ~135 | ~130 | ~45 | The chemical shift of C3 is significantly different in IV where it is an sp³ carbon. |
| C4 | ~128 | ~160 | ~128 | ~40 | In II, C4 is directly attached to the oxygen, causing a significant downfield shift. In IV, it is an sp³ carbon. |
| C5 | ~90 | ~85 | ~90 | ~85 | The chemical shift of C5 is influenced by the directly attached electronegative oxygen and nitrogen atoms. |
| C5-CH₃ | ~25 | ~24 | ~25 | ~24 | The chemical shifts of the methyl groups are expected to be in a similar region. |
| OCH₃/OCH₂CH₃ | ~52 | ~58 | ~62, ~15 | ~53 | The OCH₃ carbon in II will be slightly downfield. The ethoxy group in III will show two distinct signals. |
IR Spectral Data Comparison (Predicted, cm⁻¹)
| Functional Group | Compound I | Compound II | Compound III | Compound IV | Rationale for Differences |
| N-H stretch | ~3200-3400 | ~3200-3400 | ~3200-3400 | ~3200-3400 | The N-H stretching vibration is expected in a similar region for all isomers. |
| C=O stretch | ~1680-1710 | ~1670-1700 | ~1680-1710 | ~1700-1730 | The carbonyl stretch in II might be at a slightly lower wavenumber due to conjugation. In IV, the lack of conjugation would lead to a higher wavenumber.[5] |
| C=C stretch | ~1640 | ~1630 | ~1640 | - | This stretch will be absent in isomer IV. |
| C-O stretch | ~1050-1150 | ~1200-1250 | ~1050-1150 | ~1050-1150 | The C-O stretch of the enol ether in II is expected at a higher wavenumber. |
Mass Spectrometry Fragmentation
All four isomers are expected to have the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₇H₁₁NO₂). However, their fragmentation patterns upon ionization will differ, providing a key method for differentiation.
Representative MS Fragmentation Pathway
For Compound I , a prominent fragment would be the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 110. Loss of a methyl radical (•CH₃) would result in a fragment at m/z 126. For Compound II , the fragmentation might be initiated by the loss of a methyl group followed by rearrangement. Compound III would show a characteristic loss of an ethoxy radical (•OCH₂CH₃) leading to a fragment at m/z 96. Compound IV is expected to show a different fragmentation pattern due to the saturated nature of the C3 and C4 positions, potentially involving ring opening.
Conclusion
The unambiguous structural determination of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and its isomers is readily achievable through a systematic and comparative spectroscopic analysis. While sharing the same molecular formula, their distinct atomic connectivity gives rise to unique and predictable differences in their ¹H NMR, ¹³C NMR, IR, and mass spectra. By carefully applying the experimental protocols and analytical reasoning outlined in this guide, researchers can confidently identify these and other related heterocyclic compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
- Asian Journal of Advanced Basic Sciences. Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Zali-Boeini, H., Mobin, M., Hajibabaei, K., & Ghani, M. (2012). Approaches to the construction of substituted 4-amino-1H-pyrrol-2(5H)-ones. The Journal of Organic Chemistry, 77(13), 5808-5812.
- Guo, J. L., Li, B. Z., Chen, W. M., Sun, P. H., & Wang, Y. (2010). Synthesis of substituted 1H-pyrrol-2 (5H)-ones and 2 (5H)-furanones as inhibitors of P. aeruginosa biofilm. Letters in Drug Design & Discovery, 7(2), 114-119.
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- Reddy, T. S., & Ghorai, P. (2020). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry, 85(15), 9787-9797.
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Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Protsuk, N. I., & Afonin, A. V. (2023). 2,3]imidazo[1,5-a]indoles and Cyclohepta[6][7]pyrrolo[1,2. Molecules, 28(4), 1686.
- Stoyanov, S., & Antonov, L. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
